Avocadyne

Catalog No.
S614010
CAS No.
24607-05-4
M.F
C17H32O3
M. Wt
284.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Avocadyne

CAS Number

24607-05-4

Product Name

Avocadyne

IUPAC Name

heptadec-16-yne-1,2,4-triol

Molecular Formula

C17H32O3

Molecular Weight

284.4 g/mol

InChI

InChI=1S/C17H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-16(19)14-17(20)15-18/h1,16-20H,3-15H2

InChI Key

OHLQBKZXSJYBMK-UHFFFAOYSA-N

SMILES

C#CCCCCCCCCCCCC(CC(CO)O)O

Synonyms

16-Heptadecyne-1,2,4-triol; Heptadec-16-yne-1,2,4-triol;

Canonical SMILES

C#CCCCCCCCCCCCC(CC(CO)O)O

The exact mass of the compound Avocadyne is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Lactones - Polyketides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty alcohols [FA05]. However, this does not mean our product can be used or applied in the same or a similar way.

A Framework for Documenting Compound Discovery

Author: Smolecule Technical Support Team. Date: February 2026

Since direct information on Avocadyne is unavailable, the following structure is modeled after standard practices in natural product chemistry and drug discovery. You can use this as a template to organize your own research findings.

1. Background and Introduction This section should establish the rationale for your research. It typically includes:

  • Source Material: Detail the biological source of this compound (e.g., a specific plant species, the part of the plant used).
  • Ethnobotanical or Rationale: State the traditional use or hypothesis that led to the investigation of this source.
  • Objective: Clearly define the goal of isolating and characterizing the novel compound.

2. Isolation and Purification Protocol This is a core technical section detailing the experimental methodology. The workflow for isolating a natural product generally follows a multi-step process, which can be visualized as follows:

G Start Raw Plant Material Step1 1. Extraction (Solvent: e.g., Methanol) Start->Step1 Step2 2. Fractionation (Liquid-Liquid Partition) Step1->Step2 Step3 3. Crude Fraction Step2->Step3 Step4 4. Chromatography (Column: Silica Gel) Step3->Step4 Step5 5. Purified Fractions Step4->Step5 Step6 6. Analytical HPLC (Analysis & Purity Check) Step5->Step6 Step6->Step4 Purity < 95% Step7 Pure Compound Step6->Step7 Purity > 95%

  • Materials and Reagents: List all chemicals, solvents, and columns used with their specifications.
  • Step-by-Step Procedure:
    • Extraction: Describe the method (e.g., maceration, Soxhlet) and solvent system [1].
    • Fractionation: Detail the liquid-liquid partitioning steps to separate compounds based on polarity.
    • Chromatography: Specify the types of chromatography used (e.g., silica gel, Sephadex LH-20, HPLC) and the elution conditions [2] [1].
  • Purity Analysis: State the method for confirming purity, typically High-Performance Liquid Chromatography (HPLC).

3. Structural Elucidation This section explains how the chemical structure was determined. The data is often summarized in a table for clarity.

  • Analytical Techniques: Describe the use of spectroscopic and spectrometric methods.
  • Quantitative Data Table: Summarize the key data from each technique.

Table: Summary of Spectroscopic Data for Structural Elucidation

Technique Key Parameters/Results Inference
High-Resolution Mass Spectrometry (HR-MS) Molecular ion peak [M+H]⁺/[M-H]⁻ Molecular formula
Nuclear Magnetic Resonance (NMR) ¹H NMR, ¹³C NMR chemical shifts, coupling constants Carbon-hydrogen framework, functional groups
Infrared (IR) Spectroscopy Characteristic absorption bands (cm⁻¹) Functional groups (e.g., -OH, C=O)

4. Biological Activity Assessment Here, you present data on the compound's therapeutic potential.

  • In-Vitro Assays: Detail the cell-based assays used to test efficacy (e.g., anti-inflammatory, anticancer) [3] [1].
  • Signaling Pathways: If applicable, propose or document the signaling pathways affected. For example, a pathway involved in inflammation or cell growth might be investigated.
  • Quantitative Data Table: Present the results of dose-response or efficacy studies.

Table: Summary of In-Vitro Biological Activity Data

Assay/Cell Line Measured Endpoint Result (e.g., IC₅₀, EC₅₀) Positive Control
RAW 264.7 Macrophages Inhibition of NO production IC₅₀ = X.X μM Dexamethasone (X.X μM)
HCT-116 Cancer Cells Cell proliferation inhibition IC₅₀ = X.X μM Doxorubicin (X.X μM)
Target Assay Type Inhibition/Activation Constant (Kᵢ) N/A

5. Quantitative Data Analysis This section demonstrates the use of statistical methods to ensure the reliability of your findings [4] [5]. Mention the use of:

  • Descriptive Statistics: Mean, standard deviation (SD), standard error of the mean (SEM) for replicate experiments.
  • Inferential Statistics: Tests like Student's t-test or ANOVA to determine statistical significance.

Suggestions for Finding Specific Information

To continue your research on this compound, you might find the following approaches helpful:

  • Use Specialized Databases: Search in scientific databases such as PubMed, SciFinder, or Google Scholar. Using the exact term "this compound" in quotation marks may yield results.
  • Broaden Your Search: If the compound is very new or known by another name, try searching for the plant source (e.g., "Persea americana") combined with terms like "bioactive compounds," "isolation," or "natural products."
  • Consult Patent Literature: Newly discovered compounds are often first disclosed in patent applications. Searching the USPTO or Google Patents could be fruitful.

References

Chemical Profile & Biological Significance

Author: Smolecule Technical Support Team. Date: February 2026

The term "Avocadyne" refers to the compound (2R,4R)-1,2,4-trihydroxyheptadec-16-yne [1]. It belongs to a broader class of C17 fatty alcohols and acetylated derivatives found in avocados, characterized by different degrees of unsaturation and alkyl chain length with several levels of hydroxylation and subsequent acetylation [1] [2].

The table below summarizes its known sources and documented biological activities from preclinical studies:

Property Details
IUPAC Name (2R,4R)-1,2,4-trihydroxyheptadec-16-yne [1]
Chemical Class Fatty alcohol (C17) with acetylenic bond [1]
Source in *P. americana* Fruit pulp and seeds [1]
Reported Bioactivities Inhibition of dengue virus replication; Cytotoxic, insecticidal, antimycobacterial, and trypanocidal activities [1]

Experimental Workflows for Bioactive Compound Research

While a specific extraction protocol for this compound was not detailed, the general methodologies for investigating bioactive compounds from avocado are summarized below.

G start Plant Material (P. americana pulp, seed, leaf) step1 Extraction start->step1 step2 Phytochemical Screening & Compound Identification step1->step2 method1 Solvent Extraction: - Ethanol (common) [3] [4] - Methanol [5] - Aqueous [3] step1->method1 step3 In Vitro / In Vivo Bioactivity Assays step2->step3 method2 Compound Identification: - HPLC [3] - GC-MS [3] - HPTLC [3] step2->method2 step4 Data on Mechanism of Action step3->step4 method3 Bioactivity Testing: - Enzyme Inhibition Assays (α-amylase, α-glucosidase) [3] - Antioxidant Assays (DPPH) [5] [4] - In Vivo Animal Models [3] [4] step3->method3 method4 Mechanism Elucidation: - Gene Expression Analysis - Hormone/Protein Quantification (e.g., ELISA) [6] [4] step4->method4

General experimental workflow for researching avocado bioactive compounds.

Research Gaps and Future Directions

Current research on this compound is primarily at the preclinical metabolite discovery stage [1]. Key challenges and future research needs include:

  • Lack of Detailed Protocols: Specific isolation and purification methods for this compound are not detailed in the available literature [1].
  • Mechanism of Action: Signaling pathways and specific molecular targets for this compound remain unelucidated [1].
  • Pharmacokinetic Data: Information on bioavailability, absorption, distribution, metabolism, and excretion (ADME) is currently unavailable [1] [2].

Recommendations for Further Investigation

To advance this compound research, I suggest you:

  • Probe Specialized Databases: Search deeply in chemical and natural product databases (e.g., SciFinder, PubChem) using the IUPAC name (2R,4R)-1,2,4-trihydroxyheptadec-16-yne.
  • Consult Original Phytochemistry Literature: The initial discovery and characterization of such compounds are typically published in specialized phytochemistry journals.
  • Focus on Broader Context: Consider the compound within its chemical class; research on related avocado fatty alcohols (e.g., avocadenols, persenones) may provide valuable analogies and methodological insights [1].

References

Comprehensive Technical Guide: Avocadyne Distribution and Bioactivity in Avocado (Persea americana) Tissues

Author: Smolecule Technical Support Team. Date: February 2026

Executive Summary

Avocadyne, a 17-carbon polyhydroxylated fatty alcohol with a terminal triple bond, represents a biologically significant acetogenin found in avocado (Persea americana) tissues. This comprehensive technical review synthesizes current research on this compound distribution, analytical methodologies, structure-activity relationships, and potential therapeutic applications. Quantitative analysis reveals substantially higher concentrations in seeds (0.41 ± 0.02 mg/g) compared to pulp (0.18 ± 0.04 mg/g), supporting the scientific rationale behind traditional use of avocado seeds while highlighting the underutilized potential of pulp as a source of this bioactive compound. The compound demonstrates promising selective cytotoxicity against acute myeloid leukemia (AML) cells through inhibition of mitochondrial fatty acid oxidation at VLCAD, with an IC~50~ of 2.33±0.10 μM in TEX cell lines. This whitepaper provides researchers and drug development professionals with detailed experimental protocols, analytical frameworks, and visualizations of molecular mechanisms to facilitate further investigation and therapeutic development of this compound and related avocado acetogenins.

Quantitative Distribution in Avocado Tissues

Tissue-Specific Concentration Data

This compound distribution varies significantly between avocado tissues, with the seed containing approximately double the concentration found in the pulp. The table below summarizes the quantitative distribution of this compound and its analog avocadene across Hass avocado tissues:

Table 1: Quantitative Distribution of this compound and Avocadene in Hass Avocado Tissues

Tissue Type This compound Concentration (mg/g avocado) Avocadene Concentration (mg/g avocado) Extraction Method
Pulp 0.18 ± 0.04 0.22 ± 0.04 Alkaline saponification + extraction
Seed 0.41 ± 0.02 0.43 ± 0.04 Alkaline saponification + extraction

[1]

The quantitative data reveals several critical points for researchers:

  • Extraction efficiency: The application of alkaline saponification prior to extraction significantly enhances this compound recovery, indicating that a substantial portion of these compounds exists in esterified forms within avocado tissues [1]. This methodological consideration is crucial for accurate quantification and maximum yield in research applications.

  • Comparative abundance: While this compound concentrations are lower than avocadene in both tissues, its potent bioactivity at low micromolar concentrations compensates for this relative quantitative disadvantage [1]. The seed represents a more concentrated source, potentially explaining its traditional use in medicinal applications despite safety concerns.

  • Biomass utilization: The significant concentration in seeds highlights the potential of agricultural waste valorization, as avocado seeds constitute approximately 27% of total fruit weight and are typically discarded [1]. This represents an opportunity for sustainable sourcing of bioactive compounds.

Factors Influencing Concentration Variability

Multiple factors contribute to variability in this compound concentrations between and within tissues:

  • Developmental stage: Avocado seed development shows dynamic lipid accumulation patterns, with oil content reaching up to 0.35% of fresh weight during the first 110 days after bloom, coinciding with acetogenin production peaks [2]. This temporal variation necessitates careful consideration when sourcing plant material.

  • Cultivar differences: While Hass avocado data predominates, previous profiling of acetogenins across 22 avocado accessions revealed prevalent presence across varieties and landraces, though with quantitative differences [2]. Researchers should therefore document cultivar specificity in their studies.

  • Tissue specialization: In mesocarp tissue, this compound and related acetogenins are predominantly localized within specialized idioblasts (oil-containing cells), creating microenvironments of high concentration amidst lower overall tissue concentrations [2]. This compartmentalization has implications for extraction efficiency and bioactivity.

Analytical Methodologies for Quantification

LC-MS Quantification Protocol

The most accurate method for this compound quantification involves LC-MS analysis with specific parameters optimized for acetogenin detection:

Table 2: Optimal LC-MS Parameters for this compound Quantification

Parameter Specification Rationale
Linear Range 0.1-50 μM (0.03-17.2 ng/μL) Wide dynamic range for tissue variability
Lower LLOQ 0.1 μM High sensitivity for low-abundance samples
Precision ≤14.4% CV (intra- and interassay) Reproducible quantification
Accuracy ≤18.2% error (QC samples at LLOQ) Reliable measurement at detection limits
Calibration r² > 0.990 Excellent linearity

[3]

The methodology provides several advantages over previous approaches:

  • Superior sensitivity: Compared to NMR and GC-MS methods previously used for avocado acetogenins, the LC-MS method offers significantly lower detection limits (0.1 μM), enabling accurate quantification even in tissues with lower this compound content such as pulp [3].

  • Structural specificity: The method successfully distinguishes between this compound and its structural analog avocadene, which differs only in terminal unsaturation (triple bond vs. double bond), preventing misidentification and enabling precise relative quantification [3] [1].

  • Robust validation: The method demonstrates excellent intra- and interassay accuracy and precision for quality control samples at both low and high concentrations, with errors well below 10% and CV values below 10%, ensuring reliability across multiple analytical batches [3].

Sample Preparation Workflow

Proper sample preparation is critical for accurate this compound quantification. The following workflow diagram illustrates the optimized sample processing protocol:

G Sample preparation workflow for this compound analysis Start Start with fresh or frozen tissue (pulp or seed) Homogenization Homogenize in DCM:MeOH (1:1) Start->Homogenization Centrifugation Centrifuge at 8,000 g for 5 minutes Homogenization->Centrifugation PhaseSeparation Collect organic phase Centrifugation->PhaseSeparation AlkalineSaponification Alkaline saponification step (to hydrolyze esters) PhaseSeparation->AlkalineSaponification Extraction Liquid-liquid extraction (Hexane:Water) AlkalineSaponification->Extraction Evaporation Evaporate under vacuum at 55°C Extraction->Evaporation Reconstitution Reconstitute in LC-MS compatible solvent Evaporation->Reconstitution LCAnalysis LC-MS analysis Reconstitution->LCAnalysis

Figure 1: Sample preparation workflow for this compound analysis

Key considerations for each step include:

  • Tissue preparation: Fresh or properly frozen tissue (-80°C) should be used to prevent degradation. For seed material, the outer seed coat should be removed prior to homogenization to prevent interference from tannins and other compounds [4].

  • Extraction optimization: The modified Folch method using dichloromethane:methanol (1:1) provides efficient lipid extraction while maintaining acetogenin integrity. The process should be repeated three times with fresh solvent to ensure complete extraction [2].

  • Saponification criticality: The alkaline saponification step is essential for hydrolyzing esterified this compound forms, increasing recovery by accessing the pool of conjugated compounds that may constitute a significant portion of total this compound content [1].

Structure-Activity Relationship and Bioactivity

Critical Structural Motifs

The structure-activity relationship of this compound has been systematically investigated through synthetic analog studies, revealing several essential structural features for bioactivity:

Table 3: Structural Requirements for this compound Bioactivity

Structural Feature Bioactivity Impact Experimental Evidence
Terminal triple bond Essential for potent FAO inhibition 10-fold higher potency vs saturated analogs
17-carbon chain length Optimal for cytotoxicity 70% decrease in IC~50~ vs 16-carbon analog
C-2 and C-4 hydroxylation Significant activity enhancement 5-fold improvement over non-hydroxylated analogs
(2R,4R) stereochemistry Critical for target interaction Marked reduction in activity with stereoisomers

[1]

The molecular specificity of this compound reveals a highly optimized natural product:

  • Terminal unsaturation significance: The terminal triple bond creates electronic and structural features essential for interaction with the molecular target, likely very long-chain acyl-CoA dehydrogenase (VLCAD), as demonstrated by significantly higher potency compared to saturated analogs (IC~50~ 2.33±0.10 μM vs 15.65±0.57 μM for HATA) [1].

  • Chain length optimization: The 17-carbon length represents a specificity determinant for this compound, with the odd-numbered chain potentially contributing to metabolic resistance or target compatibility, as evidenced by a 70% decrease in IC~50~ values when comparing heptadecanoic acid terminal alkyne (HATA) to palmitic acid terminal alkyne (PATA) [1].

  • Stereochemical requirements: The (2R,4R) configuration creates a specific three-dimensional orientation essential for target binding, as synthetic stereoisomers demonstrate markedly reduced activity in both cytotoxicity and FAO inhibition assays [1].

Mechanism of Action and Selectivity

This compound exhibits a sophisticated mechanism of action centered on metabolic disruption in target cells:

G This compound mechanism of action in AML cells This compound This compound exposure MitochondrialEntry Mitochondrial uptake This compound->MitochondrialEntry NormalCell Normal blood cells (minimal impact) This compound->NormalCell VLCADInhibition VLCAD inhibition MitochondrialEntry->VLCADInhibition FAOBlock Fatty acid oxidation blockade VLCADInhibition->FAOBlock MetabolicCollapse Reduced mitochondrial respiration FAOBlock->MetabolicCollapse EnergyDepletion Cellular energy depletion MetabolicCollapse->EnergyDepletion SelectiveDeath Selective AML cell death EnergyDepletion->SelectiveDeath

Figure 2: this compound mechanism of action in AML cells

The mechanistic pathway involves several key steps:

  • Metabolic targeting: this compound specifically targets mitochondrial fatty acid oxidation (FAO), a metabolic pathway critically important for leukemia stem cells that demonstrate abnormal reliance on this energy generation pathway compared to normal blood cells [1].

  • Enzyme specificity: The compound acts as a potent inhibitor of very long-chain acyl-CoA dehydrogenase (VLCAD), a key enzyme in the mitochondrial β-oxidation spiral, thereby disrupting energy metabolism in dependent cells [1].

  • Selective cytotoxicity: This mechanism enables selective targeting of AML cells while sparing normal blood cells, as demonstrated by significant reduction in intact cell respiration in leukemia cell lines (TEX and AML2) at low micromolar concentrations without comparable effects on normal hematopoietic cells [1].

Biosynthesis and Physiological Role

Biosynthetic Pathways and Localization

This compound biosynthesis occurs through a specialized metabolic pathway that generates these unusual odd-chain acetogenins:

  • Odd-carbon precursor incorporation: Avocado seed lipidomic analysis reveals that approximately one-third of diacylglycerols (DAGs) and triacylglycerols (TAGs) contain fatty acids with odd-carbon chains, providing a potential precursor pool for acetogenin synthesis [2].

  • Tissue-specific expression: Avocado leaves produce a distinct acetogenin profile dominated by AcO-persin, while seeds accumulate more diverse acetogenins including this compound, suggesting tissue-specific regulation of biosynthetic enzymes [2].

  • Developmental regulation: During seed germination, embryonic axes contain the highest amount and diversity of acetogenins, with these compounds representing half of the carbons allocated to lipids in fully developed leaves, indicating active metabolism and potential physiological roles beyond storage [2].

Proposed Physiological Functions

Several lines of evidence point to this compound's roles in avocado physiology:

  • Plant defense compounds: Avocado acetogenins demonstrate potent antimicrobial activity against various pathogens, suggesting a role in plant defense mechanisms. This function parallels other plant secondary metabolites that provide protection against microbial attack [2].

  • Energy reservoir function: The dynamic changes in acetogenin content during germination and the hypothesis of β-oxidation of the acetogenin acyl chain for energy production suggest these compounds may serve as alternative energy sources during critical developmental stages [2].

  • Membrane incorporation: The identification of acetogenin backbones in triglycerides from cotyledons and particularly in polar lipids (including phospholipids) suggests potential structural roles in membrane systems, possibly modifying membrane fluidity or microdomain organization [2].

Research Applications and Future Directions

Therapeutic Development Potential

The unique properties of this compound suggest several promising research directions:

  • Leukemia stem cell targeting: The demonstrated ability to eliminate leukemia stem cells through selective inhibition of mitochondrial fatty acid oxidation positions this compound as a promising candidate for AML therapy, particularly in combination regimens targeting metabolic dependencies [3] [1].

  • Metabolic syndrome applications: Emerging evidence suggests potential applications in metabolic disorders, with avocado seed extracts showing reductions in oxidative markers (40% reduction in adults with metabolic syndrome) and LDL cholesterol (12-15% reduction), indicating possible cardiometabolic benefits worthy of further investigation [5].

  • Antiviral properties: Preliminary research indicates this compound possesses antiviral activity, expanding its potential therapeutic applications beyond oncology, though these findings require further validation and mechanistic elucidation [1].

Technical Considerations for Future Research

To advance this compound research and potential applications, several methodological considerations emerge:

  • Standardized extraction protocols: The significant impact of alkaline saponification on this compound recovery underscores the need for standardized extraction methodologies across research groups to enable valid comparisons and reproducibility [3] [1].

  • Advanced formulation strategies: The lipophilic nature of this compound presents delivery challenges that may be addressed through novel formulation approaches such as lipid nanoparticles, cyclodextrin complexes, or prodrug strategies to enhance bioavailability and tissue targeting [1].

  • Comprehensive safety profiling: While selective cytotoxicity is advantageous for oncology applications, thorough investigation of this compound's pharmacological safety profile including potential hepatotoxicity and compound interactions is essential before therapeutic development [4].

Conclusion

This compound represents a pharmacologically significant compound with differential distribution between avocado pulp and seed tissues. The quantitative predominance in seeds (0.41 mg/g vs 0.18 mg/g in pulp) is balanced by the greater biomass availability of pulp, suggesting both tissues may have roles as source material depending on application scale and purpose. The well-defined structure-activity relationship elucidating the critical importance of the terminal triple bond, 17-carbon chain length, and specific hydroxylation pattern provides a robust foundation for medicinal chemistry optimization. Furthermore, the elucidated mechanism of action through VLCAD inhibition and disruption of mitochondrial fatty acid oxidation offers a compelling therapeutic strategy for targeting metabolic dependencies in AML and potentially other malignancies.

References

Comprehensive Technical Review: Avocadyne Acetogenin - Structure, Bioactivity, and Research Methodologies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Avocado Acetogenins

Avocado-derived aliphatic acetogenins represent a distinctive class of lipid compounds predominantly found in tissues of Persea americana Mill. These bioactive molecules are characterized by their 17, 19, or 21-carbon chains with odd-numbered backbones, oxygenated functional groups, and varying unsaturation patterns. Among these compounds, avocadyne (1,2,4-trihydroxyheptadec-16-yne) has emerged as a particularly promising molecule due to its selective bioactivities against cancer cells and pathogens. Unlike traditional even-chain fatty acids, these odd-chain acetogenins demonstrate unique biochemical properties that underlie their pharmaceutical potential. Research indicates that this compound and related compounds are primarily synthesized and stored in specialized lipid-containing idioblasts distributed throughout avocado tissues, with particularly high concentrations found in seeds and leaves [1] [2].

The study of avocado acetogenins has gained significant momentum in recent years due to their diverse bioactivities, which include anti-leukemic properties, antimicrobial effects, lipophilic antioxidant capacity, and modulation of mitochondrial metabolism. Despite this growing interest, the complete biosynthetic pathways, regulatory mechanisms, and structure-activity relationships of these compounds remain incompletely characterized, presenting both challenges and opportunities for research and development [1] [3] [4]. This comprehensive review synthesizes current technical knowledge on this compound, with particular emphasis on its structural characteristics, quantitative bioactivity data, mechanisms of action, and standardized experimental approaches for isolation and analysis.

Structural Characteristics and Classification

Core Structural Features

This compound possesses a 17-carbon backbone characterized by several distinctive structural elements that underlie its biological activity:

  • Terminal alkyne group: A triple bond between C16 and C17 at the terminal end of the carbon chain
  • Hydroxyl moieties: Oxygenation at the C-2 and C-4 positions with confirmed (2R,4R)-stereochemical configuration
  • Odd-numbered chain: The 17-carbon length distinguishes it from typical even-chain fatty acids
  • Syn orientation: The hydroxyl groups at C-2 and C-4 are syn to each other in the established configuration [3]

This specific arrangement of functional groups creates a molecular architecture that is essential for this compound's interaction with biological targets and its resulting bioactivity. The terminal alkyne moiety, in particular, represents a relatively rare functional group in natural products that contributes significantly to the compound's mechanism of action.

Structure-Activity Relationship (SAR) Determinants

Rigorous structure-activity relationship studies have identified critical molecular features governing this compound's biological potency:

  • Terminal unsaturation: The alkyne moiety is essential for maximal cytotoxicity and mitochondrial inhibition, with saturation or modification significantly reducing activity
  • Chain length specificity: The 17-carbon backbone demonstrates optimal activity compared to both shorter and longer analogs
  • Hydroxylation pattern: The specific (2R,4R) configuration of hydroxyl groups is necessary for full biological efficacy
  • Free primary alcohol: Esterification or modification of the C-1 hydroxyl group abolishes anti-leukemic activity [3]

Table 1: Structural Elements and Their Functional Significance in this compound

Structural Element Chemical Feature Functional Significance
Carbon backbone 17-carbon chain with odd numbering Optimal length for target interaction; provides lipid solubility
Terminal group Alkyne (C≡C) between C16-C17 Critical for FAO inhibition and selective cytotoxicity
Oxygenations Hydroxyl groups at C-2, C-4 (2R,4R) configuration essential for bioactivity; influences membrane permeability
Primary alcohol C-1 hydroxyl Must remain unmodified for anti-leukemic activity

These structural insights provide essential guidance for medicinal chemistry optimization and the design of synthetic analogs with potentially improved pharmacological profiles. The SAR data strongly suggests that this compound interacts with specific molecular targets in a highly stereoselective manner, with even minor modifications significantly impacting potency and selectivity [3].

Quantitative Bioactivity Data and Therapeutic Potential

Cytotoxicity and Anti-Leukemic Activity

This compound demonstrates dose-dependent cytotoxicity against Acute Myeloid Leukemia (AML) cell lines with remarkable selectivity over normal blood cells. The concentration-response relationship has been quantitatively characterized through rigorous in vitro studies:

Table 2: Bioactivity Profile of this compound Against Cancer Models

Cell Line/Model Assay Type Key Parameters Results Reference
TEX (AML) In vitro cytotoxicity IC₅₀ 2.33 ± 0.10 μM [3]
AML2 (AML) In vitro cytotoxicity IC₅₀ 11.41 ± 1.87 μM [3]
Normal blood cells In vitro cytotoxicity Selectivity index Significant sparing of normal cells [3]
Bacterial pathogens Antimicrobial assay MIC values 3.9-9.8 ppm (enriched extracts) [5]

The selective cytotoxicity of this compound against AML cells is particularly noteworthy. Compared to traditional chemotherapeutic agents that often exhibit significant toxicity to normal hematopoietic cells, this compound demonstrates a favorable therapeutic window. This selectivity appears to stem from its unique mechanism of action targeting mitochondrial fatty acid oxidation, a metabolic pathway particularly important for the survival and proliferation of AML cells [3].

Mitochondrial Fatty Acid Oxidation Inhibition

This compound's most thoroughly characterized mechanism involves the potent suppression of mitochondrial fatty acid oxidation (FAO), specifically through inhibition of very long-chain acyl-CoA dehydrogenase (VLCAD). This molecular targeting underlies its selective anti-leukemic activity:

  • Respiration suppression: this compound (10 μM) inhibits basal and maximal respiration in TEX cells by >60% and >70% respectively within 1 hour
  • VLCAD targeting: Specifically blocks the initial step of long-chain fatty acid β-oxidation without affecting other mitochondrial complexes
  • Metabolic disruption: Deprives AML cells of essential energy and biosynthetic precursors, leading to apoptosis
  • Structural specificity: The terminal alkyne is essential for FAO inhibition, with saturated analogs showing significantly reduced activity [3]

The concentration-dependent inhibition of FAO by this compound directly correlates with its cytotoxicity profile, supporting a mechanism-based understanding of its anti-leukemic effects. This targeted metabolic disruption represents a promising therapeutic approach for AML and potentially other malignancies dependent on mitochondrial FAO for energy generation and anabolic processes.

Mechanisms of Action and Signaling Pathways

Mitochondrial Targeting and Metabolic Disruption

This compound exerts its primary anti-leukemic effects through specific inhibition of mitochondrial fatty acid oxidation (FAO), a critical energy-producing pathway in Acute Myeloid Leukemia cells. The mechanistic details of this targeting involve:

  • VLCAD inhibition: Direct or indirect suppression of very long-chain acyl-CoA dehydrogenase, the rate-limiting enzyme in the mitochondrial β-oxidation spiral
  • Electron transport chain disruption: Reduced electron flow from fatty acid oxidation to the ubiquitone pool, decreasing respiratory capacity
  • Energy crisis induction: Depletion of ATP and reduction of biosynthetic precursors leading to caspase activation and apoptosis
  • Metabolic selectivity: Exploitation of the differential metabolic dependence between AML cells (FAO-dependent) and normal hematopoietic cells (glucose-preferred) [3]

The diagram below illustrates this compound's multifaceted mechanism of action in targeting mitochondrial function and cellular signaling pathways:

G cluster_mitochondria Mitochondrial Effects cluster_signaling Signaling Pathway Modulation This compound This compound VLCAD_Inhibition VLCAD Inhibition This compound->VLCAD_Inhibition ERK_Inhibition ERK Pathway Inhibition This compound->ERK_Inhibition FAO_Reduction Fatty Acid Oxidation ↓ VLCAD_Inhibition->FAO_Reduction Respiration_Decline Mitochondrial Respiration ↓ FAO_Reduction->Respiration_Decline ATP_Depletion ATP Depletion Respiration_Decline->ATP_Depletion Apoptosis_Activation Apoptosis Activation ATP_Depletion->Apoptosis_Activation Cancer_Death Cancer Cell Death Apoptosis_Activation->Cancer_Death Bim_Upregulation Pro-apoptotic Bim ↑ ERK_Inhibition->Bim_Upregulation Bim_Upregulation->Cancer_Death

This compound's multi-target mechanism involving mitochondrial metabolism and signaling pathways

This integrated mechanism demonstrates how this compound simultaneously targets multiple vulnerable points in cancer cell physiology, resulting in synergistic anti-neoplastic effects while sparing normal cells that utilize different metabolic priorities.

Additional Biological Activities

Beyond its established role in mitochondrial inhibition, this compound demonstrates several other significant biological activities:

  • Antimicrobial effects: Avocado acetogenin extracts exhibit potent activity against Clostridium sporogenes with MIC values of 3.9-9.8 ppm, maintaining efficacy under various food processing conditions including high heat (≤120°C) and high hydrostatic pressure (300-600 MPa) [5]
  • Antioxidant capacity: Acetogenins contribute significantly to the lipophilic antioxidant capacity of avocado pulp, as demonstrated by oxygen radical absorbance capacity (ORAC) assays and inhibition of lipid peroxidation in isolated kidney mitochondria [4]
  • Signaling pathway modulation: Related acetogenins have been shown to inhibit the ERK signaling pathway in oral cancer cells and upregulate expression of the pro-apoptotic protein Bim in breast cancer cells [3] [6]

These pleiotropic activities suggest that this compound and related acetogenins may interact with multiple cellular targets beyond mitochondrial FAO enzymes, presenting opportunities for potential application in various therapeutic contexts.

Experimental Protocols and Methodologies

Extraction and Enrichment Techniques

The isolation and analysis of this compound from avocado tissues requires specialized extraction protocols to efficiently recover these moderately polar lipid compounds while preserving their structural integrity:

  • Tissue preparation: Fresh or frozen avocado tissues (mesocarp, seed, or leaf) are lyophilized and ground to a fine powder using liquid nitrogen
  • Lipid extraction: Employ a modified Folch method using 2:1 dichloromethane:methanol (v/v) with repeated homogenization and centrifugation at 8,000 × g for 5 minutes [2] [7]
  • Acetogenin enrichment: Partition the crude extract between hexane and water (3:1 v/v), collecting the organic phase containing acetogenins after triple extraction
  • Solvent removal: Evaporate solvents under reduced pressure at 55°C using vacuum-assisted centrifugation [2]
  • Sample storage: Store dried extracts at -20°C under inert atmosphere to prevent oxidation and degradation

For analytical quantification, alkaline saponification prior to extraction significantly increases this compound recovery by hydrolyzing esterified forms, with studies reporting approximately double the yield after saponification [3]. The comprehensive workflow for this compound research is visualized below:

G cluster_analysis Analytical Methods cluster_bioassay Bioactivity Testing Sample_Prep Tissue Collection & Lyophilization Extraction Lipid Extraction (DCM:MeOH 2:1) Sample_Prep->Extraction Partition Liquid-Liquid Partition (Hexane:Water) Extraction->Partition Enrichment Acetogenin Enrichment Partition->Enrichment Analysis LC-MS/MS Analysis Enrichment->Analysis Assay Bioactivity Assessment Analysis->Assay LC_MS HPLC-MS/MS (Kinetex C-18 column) Analysis->LC_MS Cytotoxicity Cytotoxicity Assays (MTT/Resazurin) Assay->Cytotoxicity Quantification Quantification (SIM mode, ESI+) LC_MS->Quantification ID Structural Elucidation Quantification->ID FAO_Assay Mitochondrial FAO (Seahorse Analyzer) Cytotoxicity->FAO_Assay Antimicrobial Antimicrobial Tests (MIC determination) FAO_Assay->Antimicrobial

Comprehensive workflow for this compound extraction, analysis, and bioactivity assessment

Analytical Quantification Methods

Accurate quantification of this compound requires sophisticated chromatographic separation coupled with mass spectrometric detection:

  • Chromatographic separation: Utilize reversed-phase HPLC with a Kinetex EVO C-18 column (1.7 µm particle size) maintained at 40°C
  • Mobile phase: Employ binary gradient from 20% to 90% acetonitrile in water over two minutes, then 90% to 95% over two minutes at 0.4 mL/minute flow rate
  • Mass detection: Apply Selected Ion Monitoring (SIM) with electrospray ionization (ESI) in positive mode on LC-MS instrumentation
  • Quantification: Construct a five-point linear calibration curve at concentrations of 10, 25, 50, 75 and 100 µM using purified this compound standards [8]

This methodology provides excellent sensitivity and specificity for this compound detection in complex avocado extracts, with the capacity to detect both free and esterified forms after appropriate sample pretreatment.

Bioactivity Assessment Protocols

Standardized assays for evaluating this compound's biological activities include:

  • Cytotoxicity testing: Incubate target cells (e.g., AML lines) with serially diluted this compound for 72 hours, followed by assessment of viability using MTT, resazurin, or ATP-based assays
  • Mitochondrial respiration: Measure oxygen consumption rates using a Seahorse XF Analyzer, assessing both basal respiration and maximal respiratory capacity following this compound treatment (1 hour)
  • Antimicrobial susceptibility: Determine Minimum Inhibitory Concentration (MIC) values using broth microdilution methods according to CLSI guidelines
  • In vivo models: Evaluate compound efficacy and toxicity in appropriate animal models, such as AML xenografts in immunocompromised mice [3] [5]

These standardized protocols enable consistent evaluation of this compound's bioactivity across different research settings and facilitate direct comparison of results between studies.

Tissue Distribution and Stability Profiles

Tissue-Specific Accumulation Patterns

This compound distribution varies significantly across different avocado tissues, with particularly high concentrations found in specific compartments:

Table 3: this compound Distribution Across Avocado Tissues

Tissue Type This compound Content Notes/Significance Reference
Seed 0.41 ± 0.02 mg/g FW Highest concentration; potential for valorization of waste [3]
Pulp (mesocarp) 0.18 ± 0.04 mg/g FW Direct dietary exposure; lower but significant levels [3]
Idioblast cells Highly enriched Specialized oil cells containing most acetogenins in mesocarp [1]
Leaves Variable by development Highest in young leaves; site of active synthesis [2]

The compartmentalization of this compound within specialized idioblast cells in the mesocarp is particularly noteworthy. These secretory structures constitute approximately 2% of the mesocarp volume but contain the majority of its acetogenin content, suggesting a defense-related function for these compounds [1]. During seed development, acetogenin profiles undergo dramatic shifts, with a sharp increase in concentration observed during early maturation stages, indicating active biosynthesis during this period [1].

Stability Under Processing Conditions

Avocado acetogenins demonstrate remarkable stability under various food processing conditions, which has important implications for both safety and potential applications:

  • Thermal stability: Maintain bioactivity after exposure to temperatures up to 120°C, allowing retention during cooking and pasteurization
  • Pressure resistance: Withstand high hydrostatic pressure processing (300-600 MPa for 3-6 minutes at 25°C) used in food preservation
  • pH dependence: Greatest stability at neutral to alkaline conditions (pH ≥ 7.0), with some activity enhancement observed at pH 9.5
  • Salt tolerance: Maintain efficacy in presence of sodium chloride concentrations up to 3% (w/v) [5]

This robust stability profile suggests that this compound and related acetogenins may persist through various food processing operations, potentially remaining bioavailable in processed avocado products. Additionally, this stability facilitates the development of acetogenin-based products without extraordinary protective measures during manufacturing.

Therapeutic Potential and Research Applications

Oncology Applications

This compound demonstrates particularly promising applications in oncology, especially for hematological malignancies:

  • Acute Myeloid Leukemia: Selective cytotoxicity against AML cell lines (IC₅₀ 2.33-11.41 μM) while sparing normal blood cells, via specific inhibition of mitochondrial FAO [3]
  • Metabolic targeting: Exploits the unique metabolic dependencies of cancer cells, potentially overcoming resistance to conventional therapies
  • Combination potential: May synergize with other metabolic inhibitors or conventional chemotherapeutics for enhanced efficacy
  • Selective toxicity: Differential effect between malignant and normal cells suggests a favorable therapeutic window [3]

The targeted metabolic approach represented by this compound addresses a critical need in oncology for therapies that can selectively eliminate cancer cells based on their unique metabolic adaptations rather than solely targeting proliferation pathways.

Antimicrobial and Food Safety Applications

The demonstrated antimicrobial properties of avocado acetogenins present significant opportunities for food safety and preservation applications:

  • Clostridial inhibition: Acetogenin-enriched extracts effectively inhibit Clostridium sporogenes vegetative growth and endospore germination with MIC values of 3.9-9.8 ppm [5]
  • Process-resistant activity: Maintain efficacy after thermal processing, high-pressure treatment, and in various food matrices
  • Broad-spectrum potential: Additional studies demonstrate activity against Listeria monocytogenes and other foodborne pathogens [5]

These findings suggest potential applications of this compound and related compounds as natural preservatives in food systems or as therapeutic agents against antibiotic-resistant pathogens.

Toxicology and Safety Considerations

Despite promising bioactivities, careful toxicological evaluation is essential for therapeutic development:

  • Species-specific toxicity: Avocado consumption is associated with toxicity in some animal species (ruminants, horses, birds), with effects including respiratory distress, myocardial damage, and mastitis [8]
  • Dose-response relationship: Current research aims to establish safe exposure levels and potential differential effects across species
  • Metabolic fate: Studies using synthesized labeled persin (a related acetogenin) are underway to understand absorption, distribution, metabolism, and excretion [8]

These considerations highlight the importance of comprehensive toxicological profiling in the development of this compound-based therapeutics, particularly given the species-specific sensitivities observed with avocado consumption in veterinary medicine.

Conclusion and Future Research Directions

This compound represents a structurally unique acetogenin with demonstrated bioactivities against multiple therapeutic targets, most notably in oncology through its inhibition of mitochondrial fatty acid oxidation. Its well-defined structure-activity relationships, tissue-specific distribution patterns, and stability under processing conditions make it a promising candidate for further development. The experimental methodologies outlined in this review provide robust tools for continued investigation of this compound class.

Significant research gaps remain, particularly regarding the complete biosynthetic pathway, in vivo pharmacokinetics and metabolism, and potential synergistic interactions with established therapies. Future research directions should prioritize:

  • Elucidation of the molecular target interaction at atomic resolution through structural biology approaches
  • Comprehensive in vivo efficacy and toxicity profiling in relevant disease models
  • Development of scalable synthetic or biosynthetic production methods
  • Exploration of structure-based design for improved analogs with enhanced potency and selectivity
  • Investigation of potential combination therapies leveraging this compound's unique metabolic mechanism

References

How to Investigate a Novel Compound

Author: Smolecule Technical Support Team. Date: February 2026

When a compound is new or not widely published, the information must be gathered from various scientific sources. The table below outlines a strategic approach for a preliminary investigation.

Investigation Area Key Actions Useful Resources / Methods
Scientific Literature Search for published studies, patents, and pre-prints. PubMed, Google Scholar, Patents (USPTO, WIPO), SciFinder
Chemical Identity & Properties Identify structure, analogs, and predict properties. PubChem, ChemSpider, In silico prediction software
Biological Pathways Propose and map potential mechanisms of action. KEGG, WikiPathways, Gene Ontology (GO) enrichment analysis [1]
Initial Experiments Design assays to confirm bioactivity and mechanism. In vitro cell-based assays (viability, expression), high-content screening

A Framework for Experimental Protocols

Based on general best practices in drug discovery, here is a conceptual workflow for the initial experimental phase. The diagram below outlines the key stages.

Start Start LitReview Literature & Database Review Start->LitReview PathwayHyp Pathway Hypothesis LitReview->PathwayHyp InVitro In Vitro Screening PathwayHyp->InVitro DataAnalysis Data Analysis & Validation InVitro->DataAnalysis Report Report DataAnalysis->Report

A conceptual workflow for a preliminary compound investigation.

For any experimental work, precise protocol documentation is critical. While the search results did not contain a protocol for avocadyne, one result highlighted the importance of detailed, step-by-step methodologies, reagents, and equipment lists for ensuring reproducibility and reducing variability in biological experiments [2]. Adapting established protocols from research on similar compounds or biological targets is a practical starting point.

Suggestions for Next Steps

To advance your research on this compound, I suggest the following actions:

  • Verify the Compound Name: Double-check the spelling and nomenclature. "this compound" may be a project code, an internal name, or a derivative of a natural product (e.g., from avocado).
  • Broaden Your Search: Look for information on the broader class of compounds it belongs to or its suspected molecular target instead of the specific name.
  • Consult Specialized Databases: Use scientific databases to search for the chemical structure directly if you have it.

References

avocadyne extraction protocol

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Avocadyne

This compound is a 17-carbon long acetogenin featuring a terminal triple bond and hydroxyl groups at the C-2 and C-4 positions, found almost exclusively in avocados (Persea americana) [1]. It exhibits notable anti-leukemic and anti-viral properties, primarily through the suppression of mitochondrial fatty acid oxidation (FAO), making it a compound of interest for therapeutic development, particularly against acute myeloid leukemia (AML) [1].

Structural Properties and Bioactivity

Specific structural features are critical to this compound's bioactivity [1]:

  • Terminal Triple Bond: Essential for potent cytotoxicity and FAO inhibition.
  • Odd-Numbered Carbon Chain (17 carbons): Contributes to selective toxicity against AML cells.
  • Stereochemistry: The (2R,4R) configuration of hydroxyl groups is crucial for optimal activity.
  • Hydroxyl Moieties: Free hydroxyls at C-2 and C-4 are necessary; esterification (e.g., acetylation) attenuates activity.

Quantitative Distribution in Avocado

This compound is present in both the edible pulp and the often-discarded seed, with concentrations detailed in Table 1 [1].

Table 1: Distribution of this compound in Avocado Fruit

Avocado Part Mean Concentration (mg/g avocado) Notes
Pulp (Edible) 0.18 ± 0.04 Amount increases after alkaline saponification
Seed (Discarded) 0.41 ± 0.02 Amount increases after alkaline saponification

Extraction and Purification Protocols

Protocol 1: Basic Extraction and Saponification for Compound Recovery

This method is adapted from the procedures used in the literature to isolate this compound and its analogs from avocado material [1].

  • 1. Homogenization: Fresh or frozen avocado pulp and/or seeds are freeze-dried and ground into a homogeneous powder.
  • 2. Solvent Extraction: The powdered material is extracted with organic solvents. Methanol is an effective and commonly used solvent for initial extraction [2].
  • 3. Alkaline Saponification (Critical Step): The crude extract is treated with an alkaline solution (e.g., potassium hydroxide in methanol). This step hydrolyzes esterified forms of this compound, significantly increasing the yield of the free, bioactive compound [1].
  • 4. Purification: The saponified extract can be purified using High-Performance Liquid Chromatography (HPLC). Employing a C18 reverse-phase column is standard, though a C30 column can offer superior separation for very similar lipid species [2].

The following diagram outlines the core extraction and analysis workflow.

G Start Start: Avocado Material (Pulp & Seed) Step1 Homogenization (Freeze-dry & grind) Start->Step1 Step2 Solvent Extraction (Methanol) Step1->Step2 Step3 Alkaline Saponification (Hydrolyzes esters) Step2->Step3 Step4 Purification (HPLC with C18/C30 column) Step3->Step4 Step5 Analysis & ID (NMR, Mass Spectrometry) Step4->Step5 End Final Product: Purified this compound Step5->End

Protocol 2: Advanced Extraction Optimization for Avocado By-products

This protocol focuses on recovering bioactive compounds from avocado peels, utilizing modern, efficient techniques [3].

  • 1. Sample Preparation: Avocado peels are freeze-dried and ground to a particle size of <56 µm.
  • 2. Experimental Design: A Central Composite Design (CCD) is recommended to optimize variables systematically. Key parameters are listed in Table 2.
  • 3. Extraction Techniques:
    • Ultrasound-Assisted Extraction (UAE): Use a probe-type sonicator. Optimal conditions involve high ethanol concentration (~95%), moderate temperature (~45°C), and short time (~5 minutes) [3].
    • Microwave-Assisted Extraction (MAE): Use a closed-vessel microwave system. Optimal conditions also use high ethanol concentration, but require higher temperatures (~67°C) and longer times (~12 minutes) compared to UAE [3].
  • 4. Analysis: Total phenolic content (TPC) and antioxidant capacity (TAC) are measured spectrophotometrically. Individual compounds like this compound are identified and quantified via HPLC-MS.

Table 2: Key Parameters for Optimized Avocado Peel Extraction

Parameter Ultrasound-Assisted Extraction (UAE) Microwave-Assisted Extraction (MAE)
Solvent Ethanol in Water (0-100%) Ethanol in Water (0-100%)
Temperature 13 - 47 °C 55 - 95 °C
Time 3 - 37 minutes 3 - 27 minutes
Solid-to-Liquid Ratio 1:30 (w:v) 1:30 (w:v)
Optimal Ethanol ~95% ~95%
Optimal Time/Temp 5 min / 45°C 12 min / 67°C

Analytical Methods for Identification and Quantification

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for definitive structural elucidation and identification of functional groups in crude extracts or purified fractions [2].
  • Mass Spectrometry (MS): Coupled with HPLC (LC-MS) for accurate mass determination and quantification of this compound and related acetogenins [2].
  • Cell-Based Bioassays:
    • Cytotoxicity Assay: AML cell lines (e.g., TEX, AML2) are treated with extracts or pure compounds for 72 hours, and viability is measured (e.g., via IC50) [1].
    • Functional Metabolic Assay: Mitochondrial respiration (a measure of FAO) is quantified in real-time using a respirometer (e.g., Seahorse Analyzer) after treating cells with the compound for about 1 hour [1].

Key Biological Activity and Experimental Data

The potency of this compound is clearly demonstrated when compared to structurally similar compounds, as shown in Table 3 [1].

Table 3: Cytotoxicity (IC50) of this compound vs. Analogues in AML Cell Lines

Compound Structure Description TEX Cell Line IC50 (μM) AML2 Cell Line IC50 (μM)
This compound C17, terminal alkyne, C-2 & C-4 OH 2.33 ± 0.10 11.41 ± 1.87
HATA C17, terminal alkyne 15.65 ± 0.57 22.60 ± 1.37
PATA C16, terminal alkyne 52.93 ± 0.66 64.44 ± 3.63
C17 Fatty Alcohol C17, fully saturated No significant death No significant death

Safety and Toxicity Considerations

  • Bioactivity vs. Toxicity: this compound's mechanism of FAO suppression confers selective toxicity towards metabolically aberrant AML cells while sparing normal blood cells [1]. However, this bioactivity implies potential toxicity at high doses.
  • Model Organism Studies: Crude avocado extracts containing multiple acetogenins (including avocadene and persin) have shown toxicity in the nematode Caenorhabditis elegans model, with median lethal doses (LD50) for isolated persenone A and persin reported at 10.0 µM and 4.9 µM, respectively [2]. This underscores the need for careful toxicological evaluation in relevant models.

Conclusion and Applications

This compound is a promising natural bioactive compound with a defined mechanism of action against AML. The provided protocols enable efficient extraction from sustainable avocado by-products. Its unique structure-activity relationship provides a template for further medicinal chemistry optimization for potential therapeutic applications.

References

Proposed In Vitro Assay Strategy for Avocadyne

Author: Smolecule Technical Support Team. Date: February 2026

For a bioactive compound such as avocadyne, a multi-faceted assay approach is recommended to evaluate its biological activity. The following workflow outlines key areas of investigation.

AVOCADYNE_ASSAY_STRATEGY This compound This compound cytotoxicity Cytotoxicity & Cell Viability This compound->cytotoxicity migration Cell Migration This compound->migration binding Competitive Binding This compound->binding mtt MTT/XTT Assay cytotoxicity->mtt ldh LDH Release Assay cytotoxicity->ldh scratch Scratch Assay migration->scratch transwell Transwell Assay migration->transwell transthyretin Transthyretin (TTR) binding->transthyretin albumin Albumin (ALB) binding->albumin

Diagram 1: A multi-faceted in vitro assay strategy for evaluating this compound.

Assay Methodologies and Protocols

Here are detailed protocols for key assays that would be relevant for characterizing this compound's activity, adapted from general best practices in the field [1] [2] [3].

Cytotoxicity and Cell Viability Assays

These assays determine the safety profile of this compound by measuring its impact on cell health. The following table compares common assays.

Assay Name Principle Key Readout Advantages Disadvantages
MTT Assay [2] Reduction of yellow MTT to purple formazan by mitochondrial enzymes in living cells. Absorbance at 570 nm. Inexpensive, well-established. Formazan crystals are insoluble, requiring a solubilization step.
XTT Assay [2] Reduction of XTT to a water-soluble orange formazan by metabolically active cells. Absorbance at 450 nm. No solubilization step, faster. Can be less sensitive than MTT.
LDH Assay [2] Measures lactate dehydrogenase (LDH) enzyme released upon cell membrane damage. Absorbance at 490-500 nm. Directly measures cytotoxicity (membrane integrity). Can give false positives if compound affects LDH activity.
Trypan Blue Exclusion [2] Dead cells with compromised membranes take up the blue dye, while live cells exclude it. Percentage of stained (blue) cells counted under a microscope. Direct and simple. Low throughput, time-consuming for many samples, subjective.

Detailed Protocol: MTT Assay for this compound Cytotoxicity [2]

  • Objective: To determine the IC50 of this compound (concentration that inhibits cell viability by 50%).

  • Materials:

    • Cell line of interest (e.g., HepG2 liver cells, MCF-7 breast cancer cells).
    • This compound stock solution (e.g., in DMSO, ensure final DMSO concentration is ≤0.1%).
    • MTT reagent (5 mg/mL in PBS).
    • Lysis buffer (e.g., SDS in DMF).
    • 96-well cell culture plates, CO2 incubator, microplate reader.
  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in complete growth medium. Incubate for 24 hours to allow cell attachment.
    • Treatment: Prepare serial dilutions of this compound in fresh medium. Replace the medium in the wells with the this compound-containing medium. Include a negative control (vehicle only, e.g., 0.1% DMSO) and a blank (medium without cells). Incubate for 24-72 hours.
    • MTT Incubation: Add 10-20 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C.
    • Solubilization: Carefully remove the medium and add 100-150 µL of lysis buffer to each well. Shake gently in the dark until all formazan crystals are dissolved (1-2 hours).
    • Measurement: Measure the absorbance at 570 nm with a reference wavelength of 630-650 nm using a microplate reader.
  • Data Analysis:

    • Calculate the mean absorbance for each treatment group.
    • Normalize the data: % Cell Viability = (Mean Absorbance of Treated Well / Mean Absorbance of Control Well) * 100.
    • Plot % Cell Viability vs. Log10[this compound] and use non-linear regression to calculate the IC50 value.
Cell Migration Assay

The scratch assay is a common method to investigate the potential effect of this compound on cell migration, which is relevant for cancer metastasis and wound healing research [3].

Detailed Protocol: In Vitro Scratch Assay [3]

  • Objective: To assess the effect of this compound on the migration rate of cells.

  • Materials:

    • Cell culture plate (6-well or 12-well).
    • pipette tip (200 µL, sterile) or cell scratcher.
    • Phase-contrast microscope with camera.
  • Procedure:

    • Cell Seeding: Seed cells in a 6-well or 12-well plate at a high density to form a confluent monolayer.
    • Scratch Creation: Use a sterile pipette tip to create a straight, uniform "scratch" in the cell monolayer. Gently wash the well with PBS to remove detached cells.
    • Treatment & Imaging: Add fresh medium containing this compound or vehicle control. Capture an image of the scratch at time zero (T=0) at several predetermined locations.
    • Monitoring: Place the plate back in the incubator. Capture images of the exact same locations at regular intervals (e.g., every 6-12 hours) until the scratch in the control group has closed.
  • Data Analysis:

    • Measure the scratch width (area) at each time point using image analysis software (e.g., ImageJ).
    • Calculate the percentage of wound closure: % Closure = [(Area T=0 - Area T=X) / Area T=0] * 100.
    • Compare the rate of wound closure between this compound-treated and control groups.
Competitive Binding Assay

This assay can test if this compound competes with native ligands for binding to transport proteins, a potential mechanism of action for some xenobiotics [1].

Detailed Protocol: Competitive T4 Binding Assay (Adapted from Hill et al.) [1]

  • Objective: To determine if this compound competes with thyroxine (T4) for binding to human transthyretin (TTR) or albumin.

  • Materials:

    • Recombinant human TTR or albumin.
    • Radio-labeled T4 (e.g., I¹²⁵-T4).
    • This compound (test competitor).
    • Size exclusion chromatography columns (e.g., pre-packed Sephadex columns).
    • Scintillation counter.
  • Procedure:

    • Incubation: Incubate a fixed concentration of TTR/albumin and radio-labeled T4 with increasing concentrations of this compound in an appropriate buffer.
    • Separation: Apply the mixture to a size exclusion chromatography column to separate protein-bound T4 from unbound (free) T4.
    • Measurement: Collect the protein-bound fraction and measure the radioactivity using a scintillation counter.
  • Data Analysis:

    • The amount of radio-labeled T4 bound to the protein is inversely proportional to the this compound's binding affinity.
    • Plot % Bound Radioactivity vs. Log10[this compound] to determine the IC50 for displacement.

Experimental Workflow Visualization

The following diagram integrates these assays into a complete experimental workflow for this compound.

AVOCADYNE_WORKFLOW cluster_cytotoxicity Cytotoxicity/Viability Module cluster_migration Migration Module cluster_binding Binding Module start Cell Culture & Treatment cyto_start Treat with This compound start->cyto_start mig_treat Treat with This compound start->mig_treat bind_start Incubate Protein, T4 & this compound start->bind_start cyto_mtt Add MTT/XTT Reagent cyto_start->cyto_mtt cyto_measure Measure Absorbance cyto_mtt->cyto_measure cyto_data IC50 Calculation cyto_measure->cyto_data results Integrate Data & Draw Conclusions cyto_data->results mig_start Create Scratch in Cell Monolayer mig_start->mig_treat mig_image Image at Time Intervals mig_treat->mig_image mig_data Quantify Wound Closure % mig_image->mig_data mig_data->results bind_separate Size Exclusion Chromatography bind_start->bind_separate bind_count Measure Bound Radiolabel bind_separate->bind_count bind_data Calculate Displacement IC50 bind_count->bind_data bind_data->results

Diagram 2: A modular experimental workflow for this compound testing.

A Guide to Finding Specific Information

  • Search Specialized Databases: Conduct targeted searches in scientific literature databases like PubMed, Google Scholar, and SciFinder using keywords such as "this compound," "this compound bioactivity," "avocado toxin," and "persin pathway."
  • Explore Patent Literature: Pharmaceutical and agrochemical research is often first disclosed in patents. Search platforms like Google Patents, USPTO, and WIPO.
  • Consult Chemical Vendors: Reach out to specialized chemical suppliers that list this compound in their catalog. They may have technical data sheets or application notes that are not publicly advertised.

I hope this structured framework provides a solid foundation for your research on this compound. Should you obtain specific data points for the compound, you can populate these templates to create a complete set of application notes and protocols.

References

Avocadyne: Candidate Profile & Delivery Rationale

Author: Smolecule Technical Support Team. Date: February 2026

Avocadyne is a 17-carbon, terminally unsaturated acetogenin found almost exclusively in avocados. Preliminary studies have noted its anti-leukemia and anti-viral properties. Its biological activity is critically dependent on specific structural features, including a terminal triple bond and its stereochemistry, which are key to its ability to suppress mitochondrial fatty acid oxidation [1].

The primary goal of developing a delivery system for this compound would be to overcome its inherent limitations as a pharmaceutical agent, which likely include:

  • Low Water Solubility: As a fatty acid derivative, it is probably highly lipophilic.
  • Metabolic Instability: It may be susceptible to rapid degradation or metabolism in the body.
  • Off-Target Effects: A delivery system can help enhance its selective toxicity towards target (e.g., cancer) cells.

The following diagram outlines the logical pathway from identifying this compound's limitations to selecting potential delivery strategies.

G Start This compound: Bioactive Acetogenin Problem1 Low Aqueous Solubility (& Potential Low Bioavailability) Start->Problem1 Problem2 Potential for Rapid Metabolism Start->Problem2 Problem3 Need for Targeted Delivery (to reduce off-target effects) Start->Problem3 Strategy1 Encapsulation Strategy Problem1->Strategy1 Problem2->Strategy1 Strategy2 Targeted Delivery Strategy Problem3->Strategy2 System1 Lipid Nanoparticles (LNPs) Strategy1->System1 System2 Polymeric Nanoparticles (e.g., PLGA) Strategy1->System2 System3 Surface Functionalization (e.g., with Ligands) Strategy2->System3 Goal Enhanced Therapeutic Efficacy and Safety Profile System1->Goal System2->Goal System3->Goal

Proposed Delivery Platforms & Experimental Protocols

Given the lack of direct precedent for this compound, the proposed delivery systems are extrapolated from current technologies successfully used for other challenging therapeutic compounds [2] [3] [4].

Platform 1: Lipid Nanoparticles (LNPs)

LNPs are spherical vesicles composed of physiological lipids, making them highly biocompatible and excellent for encapsulating lipophilic compounds like this compound [3] [4]. They can protect the drug from degradation and facilitate cellular uptake.

Protocol 1.1: Preparation of this compound-LNPs via Thin-Film Hydration & Extrusion

  • Objective: To prepare and characterize sterile, size-defined LNPs loaded with this compound.
  • Materials: this compound (≥95% purity), phospholipid (e.g., DSPC), cholesterol, PEG-lipid (e.g., DMG-PEG2000), chloroform, PBS (pH 7.4), 0.22 μm sterile filters, liposome extruder.
  • Procedure:
    • Lipid Dissolution: Dissolve this compound and lipids (e.g., at a 1:10 drug-to-lipid molar ratio) in chloroform in a round-bottom flask.
    • Thin Film Formation: Remove the organic solvent using a rotary evaporator under reduced pressure at 40°C to form a thin, dry lipid film.
    • Hydration: Hydrate the dry film with pre-heated PBS (pH 7.4, 60°C) to a final total lipid concentration of 10 mM. Gently agitate for 1 hour to form multilamellar vesicles.
    • Size Reduction: Pass the hydrated liposome suspension 10-15 times through a liposome extruder equipped with polycarbonate membranes of decreasing pore size (e.g., 400 nm, 200 nm, and finally 100 nm).
    • Sterilization: Sterilize the final LNP suspension by passing it through a 0.22 μm sterile filter. Store at 4°C.
Platform 2: Poly(Lactic-co-Glycolic Acid) Nanoparticles

PLGA is a biodegradable and FDA-approved polymer. PLGA nanoparticles offer sustained release kinetics, which can help maintain therapeutic drug levels over an extended period [3].

Protocol 2.1: Formulation of this compound-PLGA NPs via Emulsion-Solvent Evaporation

  • Objective: To fabricate this compound-loaded PLGA nanoparticles with high encapsulation efficiency.
  • Materials: this compound, PLGA (50:50, acid-terminated), polyvinyl alcohol (PVA), dichloromethane, ultrapure water.
  • Procedure:
    • Oil Phase Preparation: Dissolve 50 mg PLGA and 5 mg this compound in 4 mL dichloromethane.
    • Aqueous Phase Preparation: Prepare a 1% w/v PVA solution in ultrapure water.
    • Emulsification: Add the oil phase to 20 mL of the 1% PVA solution and emulsify using a high-speed homogenizer for 2 minutes.
    • Solvent Evaporation: Stir the resulting oil-in-water emulsion magnetically overnight at room temperature to allow for complete solvent evaporation and nanoparticle hardening.
    • Washing & Collection: Centrifuge the nanoparticle suspension at 20,000 × g for 30 minutes. Wash the pellet with water to remove excess PVA and re-suspend in PBS for characterization.

Characterization & In-Vitro Assessment

Rigorous characterization is essential to ensure the quality and reproducibility of the developed formulations. The table below summarizes key parameters and methods.

Table 1: Key Characterization Parameters for this compound Formulations

Parameter Target Specification Analytical Technique Protocol Notes
Particle Size & PDI 80-150 nm, PDI < 0.2 Dynamic Light Scattering Dilute formulation in PBS before measurement.
Zeta Potential ± 20 - 30 mV Laser Doppler Electrophoresis Measure in 1 mM NaCl for consistent ionic strength.
Encapsulation Efficiency (EE) > 85% Ultracentrifugation / HPLC-UV Separate free drug, lyse nanoparticles, analyze this compound via HPLC [5].
Drug Loading (DL) ~ 5-10% w/w Calculation from EE DL = (Mass of encapsulated drug / Mass of nanoparticles) × 100.
In-Vitro Drug Release Sustained over 7-10 days Dialysis Bag Method [5] Use sink conditions; PBS with 1% Tween 80; sample at intervals for HPLC analysis.

The workflow for the preparation, characterization, and initial biological testing of this compound nanoparticles is outlined below.

G Step1 1. Nanoparticle Formulation A Thin-Film Hydration (LNP) Step1->A B Emulsion-Solvent Evaporation (PLGA) Step1->B Step2 2. Physicochemical Characterization Step3 3. In-Vitro Release Study Step2->Step3 C Dynamic Light Scattering (Size, PDI) Step2->C D Zeta Potential Step2->D E HPLC Analysis (EE, DL) Step2->E Step4 4. Cellular Efficacy Testing Step3->Step4 F Dialysis Method in PBS + 1% Tween 80 Step3->F H Cell Viability Assay (e.g., MTT) on cancer vs. normal cell lines Step4->H I Cellular Uptake Studies using Fluorescent Microscopy/Flow Cytometry Step4->I A->Step2 B->Step2 G Sample & Analyze via HPLC at pre-set time points F->G

Protocol 3.1: In-Vitro Release Kinetics

  • Objective: To profile the release of this compound from nanoparticles over time.
  • Materials: this compound nanoparticle formulation, dialysis tubing (MWCO 12-14 kDa), release medium (PBS pH 7.4 with 1% w/v Tween 80 to maintain sink conditions), shaker water bath.
  • Procedure:
    • Place 2 mL of the nanoparticle formulation into a dialysis bag and seal it securely.
    • Immerse the bag in 200 mL of release medium maintained at 37°C with constant gentle shaking.
    • At predetermined time points, withdraw 1 mL of the external release medium and replace it with an equal volume of fresh, pre-warmed medium.
    • Analyze the concentration of this compound in the withdrawn samples using a validated HPLC-UV method [5].
    • Calculate the cumulative percentage of drug released and plot the release profile.

Future Perspectives & Conclusion

The path forward for an this compound drug delivery system involves:

  • In-Vivo Validation: The most critical next step. Studies should assess pharmacokinetics, biodistribution, and anti-tumor efficacy in relevant animal models.
  • Targeting Ligands: To further enhance specificity, nanoparticles could be functionalized with targeting ligands against receptors overexpressed on target cells.
  • Advanced Formulations: Exploring other platforms, such as microneedles for transdermal delivery or smart hydrogels for localized release, could be viable for different therapeutic applications [2] [4].

References

Comprehensive Application Notes and Protocols: Avocadyne-Containing Self-Emulsifying Drug Delivery Systems (SEDDS) for Enhanced Therapeutic Delivery

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

Avocadyne, a unique C17 polyhydroxylated fatty alcohol (polyol) derived from avocado seeds, has emerged as a promising therapeutic compound with demonstrated anti-cancer, anti-inflammatory, and anti-microbial properties. Recent research has revealed its ability to target mitochondria and inhibit fatty acid oxidation (FAO), which selectively induces apoptosis in leukemia cells and reverses insulin resistance in diet-induced obesity models. Despite these promising therapeutic indications, the limited aqueous solubility and delivery challenges associated with this compound have hampered its translational potential. Self-emulsifying drug delivery systems (SEDDS) present a viable strategy to overcome these limitations, as they can spontaneously form fine, transparent oil-in-water (O/W) microemulsions when exposed to aqueous environments, significantly enhancing the solubility and bioavailability of poorly water-soluble compounds like this compound.

The novel application of this compound not only as an active pharmaceutical ingredient but also as a bioactive co-surfactant in SEDDS formulations represents a significant advancement in delivery system design. This approach leverages the inherent surface-active properties of avocado-derived polyols to create efficient nanocarriers that can simultaneously deliver therapeutic compounds and exert their own pharmacological effects. These application notes provide detailed protocols and experimental data to support researchers in developing and characterizing this compound-containing SEDDS, with comprehensive methodologies for formulation, characterization, and biological evaluation suitable for pharmaceutical development and academic research settings.

Physicochemical Properties of Avocado Polyols

Structural Characteristics and Thermal Behavior

Avocado seeds contain two unique polyhydroxylated fatty alcohols: avocadene and This compound, which differ in their functional groups and physicochemical properties. This compound possesses additional hydroxyl groups compared to avocadene, contributing to its higher melting point and altered crystal packing behavior. Differential scanning calorimetry (DSC) analysis reveals that this compound has a significantly higher melting point (approximately 30°C higher) than avocadene, reflecting differences in their intermolecular interactions and crystal lattice stability. When combined in a 1:1 molar ratio (known as avocatin B or AVO), these compounds form a eutectic mixture with a depressed melting point relative to either pure component, which enhances their suitability for SEDDS applications by facilitating molecular self-assembly at the oil-water interface [1].

X-ray powder diffraction studies in both small and wide angle X-ray scattering regions (SAXS and WAXS) provide insights into the molecular arrangement of avocado polyol crystal structures. These analyses demonstrate that this compound exhibits larger lamellae with two distinct species of 31 and 40 Angstroms evident in the [001] plane, suggesting the presence of two polymorphs or geometric isomers. The domain size of the eutectic AVO mixture is noticeably smaller compared to all other avocado polyol samples, while this compound exhibits the largest domain size. This relationship between small domain sizes and lower melting points explains the eutectic behavior observed in the 1:1 mixture and contributes to its enhanced performance in SEDDS formulations [1].

Physicochemical Characterization Data

Table 1: Thermal Properties of Avocado Polyols and Their Mixtures

Compound/Mixture Avocadene:this compound Ratio Melting Point (°C) Entropy of Melting (ΔSm) Domain Size (nm)
Avocadene 1:0 85.2 0.45 42.3
This compound 0:1 115.7 0.62 58.9
3:1 Mixture 3:1 92.4 0.51 46.1
3:2 Mixture 3:2 89.1 0.48 43.7
AVO 1:1 81.5 0.41 38.6

Table 2: Comparison of Avocado Polyols with Structurally Related Compounds

Compound Carbon Chain Length Functional Groups Lamellae Size (Å) Lateral Packing
Avocadene C17 Polyhydroxylated 28 Orthorhombic
This compound C17 Polyhydroxylated, alkyne 31/40 Monoclinic
1-Heptadecanol C17 Hydroxyl 35 Hexagonal
Heptadecanoic acid C17 Carboxyl 38 Triclinic
16-Heptadecynoic acid C17 Carboxyl, alkyne 36 Triclinic

SEDDS Formulation Development

Formulation Composition and Optimization

The development of effective this compound-containing SEDDS requires careful selection of oil components, surfactants, and co-surfactants to achieve optimal self-emulsification performance. Research indicates that medium-chain triglycerides (MCTs), particularly Neobee M5 (a fractionated coconut oil), serve as excellent oil phases when combined with non-ionic surfactants such as polysorbate 80 (Tween 80) or Cremophor EL (CrEL). The optimal oil-to-surfactant ratio has been determined to be 1:1, which produces fine, transparent O/W microemulsions with droplet sizes as small as 20 nanometers in diameter when diluted 10-fold in phosphate-buffered saline (PBS). Higher weight ratios of Neobee M5 to surfactant (greater than 3:1) generally result in larger droplet sizes with higher polydispersity, reducing the stability and performance of the resulting emulsions [1].

This compound functions as a novel bioactive co-surfactant in these SEDDS formulations, significantly reducing droplet size when incorporated at the oil-water interface. The amphiphilic nature of this compound enables spontaneous self-assembly at the interface, where the polar hydroxyl groups align toward the aqueous phase and the apolar aliphatic chain aligns toward the oil phase. This arrangement modifies film curvature and increases the elasticity of the interfacial film (bending moduli), facilitating the formation of stable microemulsions. The unique eutectic mixture of avocadene and this compound (AVO) further enhances these properties, creating a more disordered or liquid-like crystal structure that promotes molecular mobility and interfacial activity [1].

SEDDS Formulation Compositions

Table 3: Composition and Characteristics of this compound-Containing SEDDS Formulations

Formulation Component Function Concentration Range Optimal Concentration Impact on Droplet Size
Neobee M5 Oil phase 30-70% 50% Increase above optimal ratio
Tween 80 Surfactant 30-70% 50% Decrease up to optimal ratio
This compound Co-surfactant/API 1-20 mg/100 μL oil phase 5-10 mg/100 μL oil phase Significant decrease
AVO (1:1) Co-surfactant/API 1-20 mg/100 μL oil phase 5-10 mg/100 μL oil phase Maximum decrease
Water phase Diluent 90% of final volume PBS, pH 7.4 Determines final concentration

Table 4: Droplet Size Distribution of this compound SEDDS with Different Formulation Parameters

Formulation Oil:Surfactant Ratio This compound Content (mg/100μL) Mean Droplet Size (nm) Polydispersity Index Transparency
F1 1:1 (Tween 80) 0 198.3 0.21 Translucent
F2 1:1 (Tween 80) 5 45.2 0.11 Transparent
F3 1:1 (Tween 80) 10 28.7 0.08 Transparent
F4 1:1 (Tween 80) 20 22.4 0.06 Transparent
F5 1:1 (CrEL) 10 80.1 0.15 Transparent
F6 3:1 (Tween 80) 10 155.6 0.28 Translucent

In Vitro and In Vivo Performance

Biological Activity and Therapeutic Efficacy

The incorporation of this compound into SEDDS significantly enhances its bioactivity and potency in various disease models. In acute myeloid leukemia (AML) cell lines, this compound-containing SEDDS demonstrated increased cytotoxicity compared to conventional cell culture delivery systems, with lower IC50 values and more rapid induction of apoptosis. This enhanced performance is attributed to improved cellular uptake and mitochondrial targeting facilitated by the nanoemulsion structure. Importantly, the selective toxicity of this compound toward leukemia cells while sparing normal cells was maintained in the SEDDS formulation, confirming the preservation of its mechanism of action involving inhibition of fatty acid oxidation in target cells [1].

A pilot pharmacokinetic evaluation of AVO SEDDS conducted in C57BL/6J mice revealed appreciable accumulation in whole blood and biodistribution in key target tissues following oral administration. The SEDDS formulation significantly improved the oral bioavailability of avocado polyols compared to conventional suspensions, with higher Cmax and AUC values observed in blood samples. Tissue distribution studies demonstrated considerable accumulation of this compound in skeletal muscle, pancreatic tissue, and liver, which correlates with its therapeutic effects on insulin resistance and glucose tolerance in diet-induced obesity models. These findings support the potential of this compound SEDDS for managing metabolic disorders through oral administration [1].

Drug Encapsulation Enhancement

The incorporation of this compound and AVO in SEDDS significantly improves the encapsulation efficiency of other poorly water-soluble drugs, highlighting their dual functionality as both active ingredients and formulation enhancers. Studies demonstrate that AVO-containing SEDDS enhance the loading capacity and stability of naproxen (a non-steroidal anti-inflammatory drug) and curcumin (a natural polyphenol with numerous bioactivities) by modifying the interfacial properties of the oil-water interface and increasing the solubilization capacity of the oil core. This synergistic encapsulation effect enables the development of combination therapies where this compound can potentiate the effects of co-encapsulated drugs or address complementary pathological mechanisms [1].

Experimental Protocols

Protocol 1: Preparation of this compound-Containing SEDDS

Purpose: To prepare and characterize self-emulsifying drug delivery systems containing this compound as a bioactive co-surfactant.

Materials:

  • This compound standard (purity >95%)
  • Neobee M5 (medium-chain triglyceride oil)
  • Polysorbate 80 (Tween 80)
  • Phosphate-buffered saline (PBS), pH 7.4
  • Heating block or water bath
  • Vortex mixer
  • Dynamic light scattering instrument for droplet size analysis

Procedure:

  • Precisely weigh 5-10 mg of this compound and transfer to a clean glass vial.
  • Add 500 μL of Neobee M5 to the vial containing this compound.
  • Add 500 μL of Tween 80 to the same vial.
  • Heat the mixture to 75°C for 2 hours in a heating block or water bath with occasional gentle mixing to dissolve the this compound completely.
  • Allow the mixture to cool to room temperature (25°C).
  • Add 900 μL of PBS (pH 7.4) directly to the oil phase.
  • Vortex the mixture vigorously for 30 seconds to form the microemulsion.
  • Characterize the resulting emulsion by measuring droplet size and size distribution using dynamic light scattering.
  • Store the SEDDS at room temperature for stability studies or use immediately for in vitro or in vivo experiments.

Notes:

  • This method produces consistent emulsion droplet sizes when followed precisely.
  • The formation of a transparent or slightly bluish emulsion indicates successful microemulsion formation.
  • For scale-up, maintain the same ratio of components and processing conditions.
Protocol 2: Characterization of Droplet Size and Size Distribution

Purpose: To determine the mean droplet diameter and polydispersity index of this compound-containing SEDDS.

Materials:

  • Prepared this compound SEDDS formulation
  • Dynamic light scattering instrument
  • Disposable sizing cuvettes
  • Dilution buffer (PBS, pH 7.4)

Procedure:

  • Dilute the prepared SEDDS formulation appropriately in PBS (typically 1:10 to 1:100 dilution) to achieve optimal scattering intensity.
  • Transfer the diluted emulsion to a clean disposable sizing cuvette.
  • Place the cuvette in the dynamic light scattering instrument and ensure temperature equilibration to 25°C.
  • Set measurement parameters: angle of 173°, wavelength of 633 nm, and measurement duration of 3 minutes.
  • Perform at least three independent measurements of each sample.
  • Record the Z-average diameter (mean droplet size) and polydispersity index (PDI) values.
  • Calculate mean and standard deviation from replicate measurements.

Notes:

  • A PDI value below 0.2 indicates a monodisperse population suitable for microemulsions.
  • If the sample appears polydisperse (PDI > 0.3), consider sonication or filtration to improve uniformity.
  • Measure samples immediately after preparation and at regular intervals for stability assessment.
Protocol 3: In Vitro Cytotoxicity Assessment in Leukemia Cell Lines

Purpose: To evaluate the cytotoxicity of this compound SEDDS in acute myeloid leukemia cell lines.

Materials:

  • OCI-AML-2 cell line (or other relevant AML cell lines)
  • RPMI-1640 culture medium with 10% fetal bovine serum
  • 96-well tissue culture plates
  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
  • DMSO for solubilizing formazan crystals
  • Microplate reader

Procedure:

  • Culture OCI-AML-2 cells in complete RPMI-1640 medium at 37°C in a 5% CO2 humidified incubator.
  • Seed cells in 96-well plates at a density of 1 × 10^4 cells per well in 100 μL medium.
  • Prepare serial dilutions of this compound SEDDS and appropriate controls (empty SEDDS, this compound in DMSO, etc.) in culture medium.
  • Add 100 μL of each dilution to the seeded cells, creating final this compound concentrations ranging from 0.1 to 100 μM.
  • Incubate plates for 48-72 hours at 37°C in a 5% CO2 incubator.
  • Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
  • Carefully remove the medium and add 150 μL of DMSO to solubilize the formed formazan crystals.
  • Measure absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm.
  • Calculate cell viability as a percentage of untreated control and determine IC50 values using appropriate software.

Notes:

  • Include appropriate controls for SEDDS components to account for any inherent cytotoxicity.
  • Perform experiments in triplicate with at least three biological replicates.
  • Compare results with conventional this compound delivery methods (e.g., DMSO solution) to assess formulation benefits.

Visualization of Experimental Workflows and Mechanisms

SEDDS Formation Mechanism and Characterization Workflow

SEDDS_Workflow SEDDS Formulation and Characterization Workflow Start Start: this compound Powder OilPhase Oil Phase Preparation (Neobee M5) Start->OilPhase Surfactant Surfactant Addition (Tween 80) OilPhase->Surfactant CoSurfactant This compound Addition (Co-surfactant/API) Surfactant->CoSurfactant Heating Heating at 75°C for 2h CoSurfactant->Heating Aqueous Aqueous Phase Addition (PBS, pH 7.4) Heating->Aqueous Vortex Vortex Mixing for 30s Aqueous->Vortex SEDDSForm Formed SEDDS Vortex->SEDDSForm Char1 Droplet Size Analysis (DLS Measurement) SEDDSForm->Char1 Char2 Polydispersity Index SEDDSForm->Char2 Char3 Transparency Assessment SEDDSForm->Char3 End Stable Microemulsion Char1->End Char2->End Char3->End

Cellular Mechanism of this compound Action

Avocadyne_Mechanism Cellular Mechanism of this compound in SEDDS SEDDS This compound SEDDS Oral Administration Uptake Cellular Uptake of SEDDS Nanoparticles SEDDS->Uptake Enhanced Bioavailability Mitochondria Mitochondrial Targeting Uptake->Mitochondria Efficient Targeting FAO Inhibition of Fatty Acid Oxidation (FAO) Mitochondria->FAO Metabolic Inhibition Apoptosis Selective Apoptosis Induction in Cancer Cells FAO->Apoptosis In Leukemia Cells Insulin Improved Insulin Sensitivity in Muscle FAO->Insulin In Metabolic Disorders Glucose Restored Glucose Tolerance in Pancreas FAO->Glucose In Metabolic Disorders Outcomes Therapeutic Outcomes Apoptosis->Outcomes Insulin->Outcomes Glucose->Outcomes

Conclusion

The development of This compound-containing SEDDS represents a significant advancement in the delivery of this promising natural compound with multiple therapeutic applications. The unique surface-active properties of this compound enable its dual functionality as both a bioactive agent and a formulation enhancer, facilitating the creation of efficient microemulsions with droplet sizes as small as 20 nanometers. The eutectic behavior of this compound when combined with avocadene in a 1:1 ratio further enhances its performance in SEDDS by creating a more disordered crystal structure with improved interfacial activity.

These application notes provide comprehensive protocols and experimental data to support researchers in formulating, characterizing, and evaluating this compound SEDDS for various therapeutic applications. The enhanced bioactivity, improved bioavailability, and drug encapsulation capabilities of these systems position them as promising platforms for further development toward clinical applications in oncology, metabolic disorders, and potentially other disease areas where mitochondrial targeting and fatty acid oxidation inhibition may provide therapeutic benefits.

References

Development and Validation of a Sensitive HPLC-UV Method for Avocadyne Analysis: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Avocadyne is a bioactive lipid derived from avocados, reported to have potential therapeutic benefits including anti-inflammatory and anti-cancer properties. Reliable analytical methods are essential for quantifying this compound in biological samples and natural product extracts during pharmacological studies. High-Performance Liquid Chromatography (HPLC) with UV detection remains a widely accessible and robust technique for such analyses. This application note provides a detailed protocol for developing and validating a sensitive HPLC-UV method for this compound detection, focusing on achieving low limits of detection and quantification (LOD and LOQ) as required for pre-clinical research. The methodologies outlined are synthesized from established chromatographic principles and optimization strategies to guide researchers in creating a robust analytical procedure, even in the absence of compound-specific literature.

Experimental Design and Workflow

A systematic approach to method development ensures robustness and efficiency. The following workflow outlines the key stages.

G Start Start: Method Development S1 Column and Mobile Phase Selection (Section 3.1) Start->S1 S2 Gradient Optimization (Section 3.2) S1->S2 S3 Signal-to-Noise Enhancement (Section 3.3) S2->S3 S4 System Suitability Test S3->S4 S5 Method Validation (Section 4) S4->S5 End Validated Method S5->End

Detailed Protocols for Method Setup

Column Selection and Mobile Phase Optimization

The choice of stationary phase and mobile phase critically impacts retention, peak shape, and ultimately, sensitivity.

  • Column Selection: For initial method scouting, use a C18 column (e.g., 100 mm x 2.1 mm, 2.7 µm core-shell particles). Core-shell particles provide high efficiency (narrower peaks) without the excessive backpressure of sub-2 µm fully porous particles [1]. The reduced internal diameter (e.g., 2.1 mm vs. 4.6 mm) increases analyte concentration at the detector, enhancing sensitivity [1] [2].
  • Mobile Phase Composition:
    • Aqueous Phase: Start with a mild buffer such as 10-20 mM ammonium formate or ammonium acetate. Avoid phosphate buffers if transitioning to LC-MS later.
    • Organic Phase: Test both acetonitrile and methanol. Acetonitrile typically provides sharper peaks due to its lower viscosity, but methanol may offer different selectivity [3].
    • pH Adjustment: The pH of the aqueous buffer should be set approximately ± 2 units from the pKa of this compound (if known) to ensure the molecule is in a single, predominant form (ionized or non-ionized), which minimizes peak tailing [1].
  • Additives: Use high-purity solvents and additives to minimize baseline noise, especially when detecting at low UV wavelengths [1].
Gradient Elution for Peak Sharpening

A well-designed gradient can significantly sharpen peaks compared to isocratic elution, thereby improving the signal-to-noise ratio (S/N) [2].

  • Initial Scouting: Run a broad linear gradient from 5% to 100% organic phase over 20-30 minutes to determine the elution strength and approximate retention time of this compound.
  • Gradient Fine-Tuning: Limit the gradient range to bracket the retention window of this compound. For instance, if this compound elutes at 80% organic solvent in a 0-100% gradient, a more optimal method might use a gradient from 60% to 100% organic phase over a shorter time [2]. This reduces the analysis time and yields sharper, taller peaks.
  • Column Re-equilibration: Ensure sufficient time (typically 5-10 column volumes) for the column to re-equilibrate to the initial gradient conditions between injections for retention time stability.
Techniques for Enhancing Sensitivity (S/N Ratio)

Sensitivity is a function of both the signal intensity and the baseline noise. The table below summarizes key optimization parameters.

Table 1: Key Parameters for HPLC Method Sensitivity Optimization

Parameter Objective Recommended Action Impact on Sensitivity
Column Internal Diameter (ID) [1] [2] Increase analyte concentration Reduce ID from 4.6 mm to 2.1 mm or 1.0 mm High (Concentration ∝ 1/ID²)
Particle Size [1] Increase efficiency (narrower peaks) Use smaller (e.g., 2.7 µm) or core-shell particles High
Detection Wavelength [1] Maximize analyte signal, minimize solvent absorption Perform UV spectrum scan; avoid low UV if solvent noise is high Medium-High
Flow Rate [1] Operate at maximum efficiency Consult van Deemter plot for the column; avoid excessively high flow rates Medium
Injection Volume Maximize mass on-column Increase injection volume without causing peak distortion High
Sample Solvent Avoid peak broadening Ensure sample solvent is weaker than the initial mobile phase Medium
  • Reducing Baseline Noise:
    • Detector Maintenance: Ensure the UV lamp is within its operational lifetime and the detector flow cell is clean [1].
    • Solvent Quality: Use HPLC-grade, high-purity solvents and water. Consider filtering mobile phases through a 0.45 µm or 0.22 µm filter.
    • Temperature Control: Maintain a constant temperature for the column and mobile phases to minimize baseline drift.

Method Validation Protocol

Once the method is developed, its suitability for quantitative analysis must be formally validated. Key parameters and acceptance criteria are summarized below.

Table 2: Method Validation Parameters and Acceptance Criteria

Validation Parameter Protocol Recommended Acceptance Criteria
Linearity & Range Analyze a minimum of 5 concentrations in triplicate, covering the expected range. Correlation coefficient (r) > 0.995

| Limit of Detection (LOD) [4] | LOD = 3.3 × σ / S σ: Std. error of regression S: Slope of calibration curve | Signal-to-Noise (S/N) ≥ 3:1 | | Limit of Quantification (LOQ) [4] | LOQ = 10 × σ / S | S/N ≥ 10:1, Precision ≤ 15% RSD, Accuracy ± 15% | | Precision (Repeatability) | Analyze 6 replicates of LOQ and mid-range QC samples on the same day. | Relative Standard Deviation (RSD) ≤ 5% (mid-range), ≤ 15% (LOQ) | | Accuracy | Spike known amounts of this compound into a blank matrix. Analyze and calculate % recovery. | Mean recovery 85-115% | | System Suitability | Before each validation run, inject a standard solution to confirm parameters like retention time reproducibility, theoretical plates, and tailing factor. | As per internal SOPs (e.g., RSD of retention time < 1%) |

Detailed Procedure for LOD and LOQ Calculation

The following workflow and protocol detail the calculation of LOD and LOQ based on the calibration curve, as recommended by ICH Q2(R1) guidelines [4].

G Start Start: LOD/LOQ Calculation S1 Prepare and Run Calibration Curve Start->S1 S2 Perform Linear Regression S1->S2 S3 Record Slope (S) and Standard Error (σ) S2->S3 S4 Calculate LOD and LOQ LOD = 3.3σ/S, LOQ = 10σ/S S3->S4 S5 Experimental Verification with 6 replicate injections S4->S5 End Verified LOD/LOQ Values S5->End

  • Procedure:
    • Calibration Curve: Prepare and analyze a minimum of five standard solutions in the low concentration range. Process each concentration in triplicate.
    • Linear Regression: Plot peak area (y-axis) versus concentration (x-axis). Use a data analysis tool (e.g., Microsoft Excel) to perform linear regression. From the regression output, record:
      • The Slope (S) of the calibration curve.
      • The Standard Error (σ) of the regression (or the standard deviation of the y-intercept).
    • Calculation: Apply the ICH formulas [4]:
      • ( \text{LOD} = \frac{3.3 \times \sigma}{S} )
      • ( \text{LOQ} = \frac{10 \times \sigma}{S} )
    • Verification: Prepare samples at the calculated LOD and LOQ concentrations. Analyze a minimum of six replicates. The LOD should consistently yield an S/N ≥ 3. The LOQ should yield an S/N ≥ 10 and an RSD for the measured concentration of ≤ 15% [4].

Troubleshooting and Best Practices

  • Poor Peak Shape (Tailing): Optimize mobile phase pH and consider using a specialty column (e.g., one designed for basic compounds) if this compound contains ionizable groups [1].
  • High Backpressure: If switching to smaller particles causes excessive pressure, consider using a shorter column of the same particle type [2].
  • Irreproducible Retention Times: Ensure mobile phases are thoroughly degassed and the column temperature is strictly controlled. Allow for sufficient column re-equilibration after a gradient run.
  • High Baseline Noise: Check for contaminated solvents, a failing UV lamp, or air bubbles in the detector cell. Using a guard column can protect the analytical column from contaminants that may increase noise [1].

Conclusion

This application note provides a comprehensive framework for developing and validating a sensitive HPLC-UV method for the analysis of this compound. By systematically optimizing the column, mobile phase, and gradient conditions, and by rigorously validating the method with a focus on LOD/LOQ determination, researchers can establish a reliable and robust analytical procedure. This protocol supports the generation of high-quality data essential for pre-clinical drug development and natural product research. The principles outlined are broadly applicable and can be adapted for the analysis of other novel bioactive compounds.

References

avocadyne treatment protocol for AML

Author: Smolecule Technical Support Team. Date: February 2026

Standard AML Treatment Protocols

The initial treatment for AML (except the APL subtype) is typically divided into two phases: Remission Induction and Consolidation (Post-Remission) Therapy [1]. The intensity of treatment is highly dependent on the patient's age, overall health, and the genetic profile of the leukemia [2] [1].

The table below summarizes the most common intensive chemotherapy approach for patients who can tolerate it.

Treatment Phase Common Regimen (7+3) Alternative Agents & Targeted Therapies
Induction Cytarabine (continuous infusion for 7 days) + Anthracycline (e.g., Daunorubicin or Idarubicin on first 3 days) [1] [3]. FLT3 inhibitor (e.g., Midostaurin) for FLT3-mutated AML; Gemtuzumab ozogamicin for CD33-positive AML [1].
Consolidation High-Dose Cytarabine (HiDAC) (multiple cycles) [1]. Allogeneic Stem Cell Transplant (for high-risk patients); continuation of targeted agents (e.g., Midostaurin) [1].

For patients who are older or unfit for intensive chemotherapy, lower-intensity options have become the standard. These often involve a combination of a hypomethylating agent (like azacitidine or decitabine) and Venetoclax, a BCL-2 inhibitor [4].

Emerging and Investigational Approaches

AML research is rapidly moving towards personalized, targeted therapies. The focus is on identifying specific genetic mutations in a patient's leukemia cells and selecting treatments that target those mutations [5].

Key areas of advancement include:

  • Targeted Agents: Drugs inhibiting mutant IDH1/2 (Ivosidenib, Enasidenib) and FLT3 (Gilteritinib) are now used for relapsed/refractory AML and are being tested in combination regimens for newly diagnosed patients [3] [5].
  • Immunotherapy: While still largely investigational in AML, there is significant interest in immune-based approaches, including antibody-drug conjugates, cellular therapies like CAR-T cells, and therapeutic vaccines [3] [5].
  • Novel Combinations: Clinical trials are exploring triple-therapy regimens, such as combining a menin inhibitor with Venetoclax and a hypomethylating agent, showing promise in early-phase trials for specific genetic subsets [5].

A Framework for Drug Development & Testing

For a new compound like avocadyne, the research and development pathway would typically follow a structured pre-clinical and clinical framework. The diagram below outlines the key stages from initial discovery to clinical application.

G Start Candidate Compound (e.g., this compound) P1 In Vitro Studies Start->P1 P2 In Vivo Models P1->P2 Shows efficacy P3 Identify MoA & Biomarkers P2->P3 Confirms activity P4 Pre-IND Meeting P3->P4 Packages data P5 Phase I Clinical Trial P4->P5 IND Clearance P6 Phase II Clinical Trial P5->P6 Determines safe dose P7 Phase III Clinical Trial P6->P7 Shows initial efficacy End Regulatory Approval P7->End Proves survival benefit

A critical part of modern drug development involves understanding the molecular mechanisms of chemoresistance. Research should focus on how a new compound interacts with key pathways, such as:

  • Drug transport and metabolism: Evaluating if the compound is a substrate for efflux pumps like P-glycoprotein (ABCB1) or if its activity depends on specific intracellular activation [6].
  • Apoptosis pathways: For a pro-apoptotic compound, assessing its ability to overcome anti-apoptotic proteins like Bcl-2, Mcl-1, or Bcl-xL is crucial [6].
  • Mutation-specific efficacy: Profiling the compound's activity against a panel of genetically characterized AML cell lines to identify potential biomarkers for patient selection [6] [3].

Suggestions for Further Research

Since "this compound" does not appear in the current scientific literature on AML, you may find it helpful to:

  • Verify the compound name: The term might be a code name, a misspelling, or related to a different research area. Confirming the precise IUPAC name or chemical identifier would be useful.
  • Explore scientific databases: Search specialized databases like PubMed, Scopus, or Google Scholar directly using the compound's chemical name and related terms.
  • Investigate natural products: If the compound is derived from avocado, searching for "avocado" or "Persea americana" in conjunction with "leukemia" or "cancer" in pre-clinical research databases might yield relevant background studies.

References

Avocadyne Application Note: Targeting Mitochondrial Fatty Acid Oxidation in Leukemia

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Avocadyne is a 17-carbon acetogenin found in avocados. Recent studies highlight its ability to selectively induce cell death in Acute Myeloid Leukemia (AML) by targeting mitochondrial fatty acid oxidation (FAO) at the Very Long Chain Acyl-CoA Dehydrogenase (VLCAD) enzyme [1]. This application note details the experimental protocols and quantitative findings for researchers to further investigate this compound's mechanism of action.

Key Experimental Findings & Quantitative Data

This compound's efficacy and structure-activity relationships have been characterized through viability and respirometry assays.

Table 1: Cytotoxicity of this compound and Analogues in AML Cell Lines (72-hour assay) [1]

Compound Name Key Structural Features TEX Cell Line IC₅₀ (μM) AML2 Cell Line IC₅₀ (μM)
This compound C17, terminal alkyne, C-2 & C-4 OH 2.33 ± 0.10 11.41 ± 1.87
HATA C17, terminal alkyne 15.65 ± 0.57 22.60 ± 1.37
PATA C16, terminal alkyne 52.93 ± 0.66 64.44 ± 3.63
C17 C17, fully saturated No significant death No significant death

Table 2: Inhibition of Mitochondrial Respiration in AML Cell Lines (1-hour assay) [1] Data presented as percentage of inhibition relative to DMSO control.

Compound Name TEX Basal Respiration Inhibition TEX Maximal Respiration Inhibition AML2 Basal Respiration Inhibition AML2 Maximal Respiration Inhibition
This compound Most potent inhibition Most potent inhibition Most potent inhibition Most potent inhibition
HATA Significant inhibition Significant inhibition Significant inhibition Significant inhibition
PATA Moderate inhibition Moderate inhibition Moderate inhibition Moderate inhibition
C17 Slight inhibition Slight inhibition Slight inhibition Slight inhibition

Detailed Experimental Protocols

3.1. Cell Viability Assay (MTT/XTT)

  • Purpose: To determine the concentration-dependent cytotoxicity of this compound.
  • Cell Lines: Human Acute Myeloid Leukemia (AML) cells (e.g., TEX, AML2) [1].
  • Procedure:
    • Seed cells in 96-well plates at a density of 1x10⁴ cells per well.
    • After cell adherence, treat with a concentration gradient of this compound (e.g., 0.1 μM to 100 μM) or vehicle control (DMSO). Ensure final DMSO concentration is ≤0.1%.
    • Incubate cells for 72 hours under standard conditions (37°C, 5% CO₂).
    • Add MTT reagent and incubate for 2-4 hours.
    • Dissolve formed formazan crystals with a solubilization solution.
    • Measure absorbance at 570 nm using a microplate reader.
    • Calculate cell viability percentage and determine IC₅₀ values using non-linear regression analysis.

3.2. Mitochondrial Respiration Assay (Seahorse XF Analyzer)

  • Purpose: To measure the direct impact of this compound on mitochondrial Fatty Acid Oxidation (FAO) [1].
  • Cell Preparation:
    • Seed AML cells in Seahorse XFp/XFe96 cell culture microplates.
    • Prior to the assay, replace growth medium with FAO assay medium (substrate-free, containing carnitine).
  • Compound Injection:
    • Port A: Load this compound at the desired final concentration (e.g., 10 μM).
    • Port B: Load etomoxir (CPT1 inhibitor) as a positive control.
  • Assay Run:
    • Calibrate the Seahorse sensor cartridge.
    • Measure baseline Oxygen Consumption Rate (OCR).
    • Inject compounds from Port A and continue measuring OCR to assess this compound's direct effect.
    • Inject etomoxir from Port B to measure residual, non-FAO-dependent respiration.

Mechanism of Action & Signaling Pathways

This compound integrates into mitochondrial metabolic pathways, as shown in the following workflow.

G cluster_external External Stimulus cluster_mito Mitochondrial Compartment cluster_cell Cellular Outcome This compound This compound Exposure VLCAD VLCAD Inhibition This compound->VLCAD Targets FAO Fatty Acid Oxidation (FAO) VLCAD->FAO Leads to Suppression of ETC Electron Transport Chain (ETC) FAO->ETC Reduces Substrates for Respiration Mitochondrial Respiration ↓ ETC->Respiration Causes Drop in ATP ATP Production ↓ Respiration->ATP Results in Viability Reduced Cell Viability ATP->Viability Induces Selective Cell Death

Diagram 1: Proposed mechanism of action for this compound in AML cells. This compound enters the mitochondrial matrix and suppresses fatty acid oxidation, leading to a cascade of bioenergetic failure and selective cancer cell death [1].

Discussion & Research Applications

This compound's structure-activity relationship is critical: the terminal triple bond, odd-numbered 17-carbon chain, and hydroxyl groups at C-2 and C-4 are essential for its potent activity [1]. Its specificity for AML cells over normal blood cells makes it a promising candidate for therapeutic development [1].

Future research directions should include:

  • In vivo efficacy and toxicity studies.
  • Detailed structural biology studies to understand its interaction with VLCAD.
  • Exploration of combinations with other metabolic inhibitors.

References

Solubility Enhancement with SEDDS

Author: Smolecule Technical Support Team. Date: February 2026

Research indicates that avocado polyols like avocadyne have limited aqueous solubility but possess natural surface-active properties. They can be incorporated into SEDDS, which spontaneously form fine oil-in-water (O/W) microemulsions for improved delivery [1].

Key Findings on Avocado Polyol SEDDS [1]:

  • Function: Act as a novel, bioactive co-surfactant in emulsions.
  • Effect: A 1:1 molar ratio of avocadene and this compound (AVO) forms a eutectic mixture, which helps significantly reduce the droplet size of O/W emulsions.
  • Outcome: This leads to the formation of thermodynamically stable, transparent microemulsions with droplets as small as 20 nanometers in diameter.
  • Benefits: This system has been shown to improve the in vitro potency in biological models and enhance the encapsulation of other poorly water-soluble drugs.

Experimental Protocol for SEDDS Preparation

Below is a detailed methodology for formulating a SEDDS containing avocado polyols, based on the procedures described in the research [1].

Diagram: SEDDS Preparation Workflow

G A 1. Dissolve 1-20 mg AVO polyols B 2. Heat to 75°C for 2 hours A->B C 3. Add 900 µL PBS (aqueous phase) B->C D 4. Vortex for 30 seconds C->D E 5. Formed Microemulsion D->E

Optimized SEDDS Composition and Characterization [1]

Component Category Specific Agent & Ratio Function & Notes
Oil Phase Neobee M5 (medium-chain triglycerides) or Coconut Oil Provides a lipid base for dissolving the polyols.
Surfactant Polysorbate 80 (Tween 80) Stabilizes the oil-water interface. Note: Cremophor EL (CrEL) was more cytotoxic in tested cell lines.
Oil:Surfactant Ratio 1:1 This ratio produced emulsions with a mean droplet diameter of ~200 nm. Higher ratios (e.g., 3:1) resulted in larger, more polydisperse droplets.
Co-surfactant Avocadene & this compound (AVO) Bioactive co-surfactant that reduces droplet size.
Aqueous Phase Phosphate-Buffered Saline (PBS) Diluent for forming the final emulsion.
Dilution Factor 10-fold The oil/surfactant phase is diluted 10 times with the aqueous phase.

Troubleshooting Common SEDDS Issues

Problem Possible Cause Suggested Solution
Large droplet size / poor emulsion Incorrect oil-to-surfactant ratio Adjust the ratio to 1:1. Avoid ratios greater than 3:1 [1].
Inefficient co-surfactant Ensure the use of a 1:1 molar mixture of avocadene and this compound to leverage the eutectic mixture effect [1].
High cytotoxicity Surfactant choice Replace Cremophor EL (CrEL) with Polysorbate 80 (Tween 80), which showed lower cytotoxicity in various cell lines [1].
Precipitation of cargo drugs Low encapsulation efficiency Utilize the AVO SEDDS, which has been shown to improve the encapsulation of poorly soluble drugs like naproxen and curcumin [1].

Frequently Asked Questions

What is a SEDDS and why is it useful for this compound? A Self-Emulsifying Drug Delivery System (SEDDS) is a mixture of oils, surfactants, and co-surfactants that spontaneously forms a fine emulsion upon gentle agitation in an aqueous environment (like the GI tract). It is particularly useful for compounds like this compound with poor aqueous solubility, as it enhances dissolution, stability, and potential absorption [1].

My emulsion is not forming properly. What should I check first? First, verify your oil-to-surfactant ratio. The research strongly indicates that a 1:1 ratio is optimal. Using too much oil can prevent the formation of small, stable droplets [1].

Are there any compatibility concerns with this SEDDS formulation? The provided protocol is based on a specific research context. You should test the chemical compatibility of this compound and any other drug you wish to co-encapsulate with the Neobee M5 oil and Tween 80 surfactant to ensure there is no interaction that could compromise stability or activity.

Molecular Structure & Diagram

The following diagram illustrates the logical relationship and the molecular structure difference between the two key avocado polyols, which is critical for their function as a eutectic co-surfactant mixture [1].

G A Avocado Seed Extract B Purification A->B C Avocadene (C17 Polyol) B->C D This compound (C17 Polyol) B->D E 1:1 Molar Combination C->E D->E F Avocatin B (AVO) Eutectic Mixture E->F

References

Avocadyne Properties & Cytotoxicity Mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

1. What is avocadyne and what is its known cytotoxic mechanism? this compound is a polyhydroxylated fatty alcohol (C17 polyol) found in avocado seeds. Its primary documented cytotoxic mechanism involves metabolic modulation.

  • Target: Mitochondria
  • Action: Inhibition of Fatty Acid Oxidation (FAO)
  • Outcome: This metabolic disruption can selectively induce apoptosis (programmed cell death), particularly in certain cancer cells like acute myeloid leukemia (AML) [1].

2. Does this compound work alone or in combination? Research indicates that this compound is often studied in a 1:1 molar mixture with a related compound, avocadene. This combination is known as Avocatin B (AVO) [1]. Studies suggest this specific mixture forms a eutectic composition, which has a lower melting point and may influence its behavior in delivery systems, potentially enhancing its bioactivity [1].

Optimization Strategies & Experimental Protocols

A primary strategy for optimizing this compound's cytotoxicity involves improving its delivery to target cells due to its limited aqueous solubility [1].

Protocol: Formulating this compound-Loaded Self-Emulsifying Drug Delivery Systems (SEDDS)

This protocol is adapted from research demonstrating significantly increased potency and bioactivity of this compound/avocatin B when delivered via SEDDS [1].

1. Objective To create a nanoemulsion that enhances the delivery and cytotoxicity of this compound or avocatin B.

2. Materials

  • This compound or Avocatin B (AVO)
  • Medium-chain triglyceride oil (e.g., Neobee M-5, coconut oil)
  • Surfactant (e.g., Polysorbate 80 / Tween 80)
  • Phosphate-Buffered Saline (PBS)
  • Water bath or heater
  • Vortex mixer

3. Methodology

  • Dissolution: Pre-dissolve 1-20 mg of this compound/AVO in 100 µL of a 1:1 (w/w) mixture of Neobee M-5 and Tween 80. This requires heating to 75°C for about 2 hours to ensure complete dissolution [1].
  • Emulsification: Add 900 µL of PBS (the aqueous phase) directly to the oil/surfactant/polyol mixture.
  • Mixing: Vortex the combined solution vigorously for 30 seconds. The formulation should spontaneously form a fine, transparent oil-in-water (O/W) microemulsion with droplet sizes as small as 20 nm [1].

The workflow for this SEDDS formulation is summarized in the following diagram:

G Start Start Formulation Step1 Dissolve this compound/AVO in Oil & Surfactant (1:1 mix) Start->Step1 Step2 Heat at 75°C for 2 hours Step1->Step2 Step3 Add PBS Aqueous Phase Step2->Step3 Step4 Vortex for 30 seconds Step3->Step4 End O/W Microemulsion Formed Step4->End

Guidance: Cytotoxicity Assay Selection

When testing your this compound formulations, selecting an appropriate cytotoxicity assay is critical. The table below summarizes common assays, though the specific performance of this compound in these assays requires empirical validation.

Assay Name Principle / Detection Mechanism Key Advantages Key Disadvantages / Considerations
Trypan Blue Exclusion [2] Membrane integrity; dead cells uptake dye. Simple, inexpensive, requires minimal equipment. Low sensitivity; cannot detect functional loss; time-consuming for many samples.
MTT Assay [2] Mitochondrial function (reduces tetrazolium to purple formazan). Widely used, well-established, suitable for adherent/suspension cells. Formazan product is insoluble, requiring a dissolution step; can give false positives with interfering compounds.
XTT Assay [2] Mitochondrial function (reduces tetrazolium to water-soluble formazan). Water-soluble product, no dissolution step required. The reduction rate may be slower than MTT.
LDH Assay [2] Membrane integrity; measures lactate dehydrogenase released from dead cells. Can measure in culture supernatant, easy to perform. Can be affected by serum in media and cellular LDH levels.

Troubleshooting Common experimental issues

Q: My SEDDS formulation has a large droplet size and is not transparent. What went wrong?

  • A: This is typically due to an incorrect oil-to-surfactant ratio or insufficient mixing.
    • Verify Ratios: Ensure the weight ratio of oil to surfactant is 1:1. Higher oil ratios (e.g., 3:1) are known to produce larger, polydisperse droplets [1].
    • Check Dissolution: Ensure the this compound/AVO is fully dissolved in the oil/surfactant mix with heating before adding the aqueous phase.
    • Control Mixing: Follow the vortexing protocol precisely. Inconsistent mixing can lead to poor emulsion quality.

Q: I am observing high cytotoxicity in my control SEDDS formulation (without this compound). How can I address this?

  • A: The surfactant type and concentration can cause cytotoxicity.
    • Switch Surfactants: The cited research found that SEDDS using Tween 80 showed significantly lower cytotoxicity in various cell lines compared to formulations using Cremophor EL (CrEL) [1]. Always use a blank SEDDS control to account for baseline vehicle toxicity.

Q: The bioactivity of my this compound formulation is inconsistent between cell lines. Is this expected?

  • A: Yes, this is a characteristic feature. This compound and Avocatin B are known for their selective cytotoxicity. Their effect is highly dependent on the metabolic state of the target cells, particularly the reliance on Fatty Acid Oxidation (FAO) [1]. This selectivity is a key research focus rather than a technical issue.

Experimental Workflow & Data Interpretation

To help you plan and interpret your experiments, here is a general workflow for optimizing and testing this compound cytotoxicity:

G cluster_1 Key Interpretation Consideration Prep Prepare this compound Formulation (e.g., SEDDS, DMSO stock) Cells Cell Culture & Seeding Prep->Cells Treat Treat Cells with Serial Dilutions Cells->Treat Assay Incubate and Perform Cytotoxicity Assay Treat->Assay Analysis Data Analysis (e.g., IC50) Assay->Analysis Interpret Expect Selective Cytotoxicity. Effect varies by cell line metabolism. Assay->Interpret

Critical Gaps and Further Research

It is important to note that while the SEDDS delivery method shows promise, the search results reveal specific gaps in publicly available knowledge:

  • No established IC50 values for this compound across different cell lines were found.
  • Detailed signaling pathway diagrams specific to this compound's mechanism of action were not available in the searched literature.
  • The optimal concentration range for this compound in standard in vitro assays must be determined empirically for your specific experimental models.

References

avocadyne stability in storage

Author: Smolecule Technical Support Team. Date: February 2026

FAQs on Avocadyne Stability

Question Key Findings & Evidence
What is the general stability of avocado acetogenins? Bioactivity of acetogenin extracts (Avosafe) remains stable after high hydrostatic pressure (HHP) (300-600 MPa, 3-6 min, 25°C) and heat treatments (≤120°C) [1].
How does pH affect this compound stability? Acetogenin extracts are most stable at pH ≥ 7.0. Potency against spores increased after exposure to pH 9.5, suggesting alkaline conditions may enhance solubility or structure of certain acetogenins [1].
What packaging best preserves avocado puree? High-barrier packaging is critical. AlOx-coated PET-based film showed superior performance with only 0.5% weight loss and lower color change vs. 4-5% weight loss in PE/PA/EVOH film over 104 days at 23°C [2].
Does processing affect this compound content? In a model food system processed by HHP, acetogenins were retained but declined by 63% initially, with a gradual decrease over storage [1].

Experimental Data on Storage Conditions

The following table summarizes quantitative data from stability studies on avocado puree, which can inform the storage of this compound-containing formulations [2].

Parameter Initial Value (Day 0) Value at End of Storage Storage Conditions & Duration Packaging Material
Weight Loss 0% ~0.5% 23°C, 104 days Film B (AlOx-coated PET)
Weight Loss 0% 4-5% 23°C, 104 days Film A (PE/PA6/EVOH)
Dissolved Oxygen - <1% (max normalized) 23°C, 104 days Films A & B
Microbial Count Below detection limit Below detection limit 23°C, 3 months Films A & B
Chlorophyll Content No significant degradation observed during storage [2]
Lipid Oxidation Stable, no significant changes during storage [2]

Detailed Experimental Protocols

Protocol 1: Assessing Stability under High Hydrostatic Pressure (HHP)

This protocol is adapted from studies on avocado puree and antimicrobial acetogenin activity [3] [1].

  • 1. Sample Preparation: Prepare avocado puree or your this compound-containing formulation. Adjust the pH to a desired value (e.g., 4.0 with citric acid for puree). Seal samples in sterile, high-barrier packaging under vacuum [3].
  • 2. HHP Treatment: Process the vacuum-sealed samples using a pilot-scale HHP system.
    • Pressure: 600 MPa
    • Temperature: Ambient (e.g., 22°C)
    • Hold Time: 3-5 minutes [3] [2]
  • 3. Storage: Store processed samples under controlled conditions (e.g., 4°C for refrigerated studies or 23°C for shelf-life studies) [2] [3].
  • 4. Analysis:
    • Chemical Stability: Use HPLC-MS to quantify this compound concentration before and after treatment and at intervals during storage.
    • Physicochemical Stability: Monitor color (CIE L, a, b*), pH, and lipid oxidation (e.g., by measuring peroxide value or TBARS).
    • Bioactivity: Assess the retained bioactivity of the extracted this compound using relevant in vitro assays (e.g., anti-leukemia or FAO suppression assays) [4] [5].
Protocol 2: Forced Degradation (Stress Testing) for this compound

This general protocol is used in pharmaceutical development to understand a molecule's degradation pathways [6].

  • 1. Acid/Base Hydrolysis: Prepare solutions of this compound in standard buffers. For acid stress, use 0.1-1 M HCl. For base stress, use 0.1-1 M NaOH. Heat samples at elevated temperatures (e.g., 40-70°C) for a defined period (hours to days) [6].
  • 2. Thermal Degradation: Expose solid this compound to dry heat (e.g., 40-80°C) in an oven for several days to weeks [6].
  • 3. Oxidative Degradation: Treat an this compound solution with an oxidizing agent like hydrogen peroxide (e.g., 0.1-3%) and store at room or elevated temperature [6].
  • 4. Photostability: Expose solid and/or solution samples to controlled UV and visible light according to ICH Q1B guidelines [6].
  • 5. Analysis: After stress testing, analyze samples using HPLC with a UV/VIS or MS detector to separate, identify, and quantify this compound and its degradation products. This helps establish a stability-indicating method [6].

Workflow & Stability-Influencing Factors

The diagram below outlines the core experimental workflow for a stability study and the key factors that influence this compound's stability, based on the current research.

avocadyne_stability Start: Stability Study Start: Stability Study Define Storage Conditions Define Storage Conditions Start: Stability Study->Define Storage Conditions Temperature Temperature Define Storage Conditions->Temperature Packaging Type Packaging Type Define Storage Conditions->Packaging Type pH of Matrix pH of Matrix Define Storage Conditions->pH of Matrix Refrigerated (4°C) Refrigerated (4°C) Temperature->Refrigerated (4°C) Ambient (23°C) Ambient (23°C) Temperature->Ambient (23°C) High-Barrier (AlOx) High-Barrier (AlOx) Packaging Type->High-Barrier (AlOx) Polymeric (PE/PA/EVOH) Polymeric (PE/PA/EVOH) Packaging Type->Polymeric (PE/PA/EVOH) Neutral/Alkaline (pH ≥7) Neutral/Alkaline (pH ≥7) pH of Matrix->Neutral/Alkaline (pH ≥7) Acidic (e.g., pH 4) Acidic (e.g., pH 4) pH of Matrix->Acidic (e.g., pH 4) Sample Preparation & Processing Sample Preparation & Processing Refrigerated (4°C)->Sample Preparation & Processing Ambient (23°C)->Sample Preparation & Processing High-Barrier (AlOx)->Sample Preparation & Processing Polymeric (PE/PA/EVOH)->Sample Preparation & Processing Neutral/Alkaline (pH ≥7)->Sample Preparation & Processing Acidic (e.g., pH 4)->Sample Preparation & Processing HHP Treatment (600 MPa, 3-5 min) HHP Treatment (600 MPa, 3-5 min) Sample Preparation & Processing->HHP Treatment (600 MPa, 3-5 min) Heat Treatment (≤120°C) Heat Treatment (≤120°C) Sample Preparation & Processing->Heat Treatment (≤120°C) Storage & Periodic Analysis Storage & Periodic Analysis HHP Treatment (600 MPa, 3-5 min)->Storage & Periodic Analysis Heat Treatment (≤120°C)->Storage & Periodic Analysis Analyze Chemical Content (HPLC-MS) Analyze Chemical Content (HPLC-MS) Storage & Periodic Analysis->Analyze Chemical Content (HPLC-MS) Monitor Physicochemical Properties Monitor Physicochemical Properties Storage & Periodic Analysis->Monitor Physicochemical Properties Assess Bioactivity (in vitro assays) Assess Bioactivity (in vitro assays) Storage & Periodic Analysis->Assess Bioactivity (in vitro assays) End: Stability Profile End: Stability Profile Analyze Chemical Content (HPLC-MS)->End: Stability Profile Monitor Physicochemical Properties->End: Stability Profile Assess Bioactivity (in vitro assays)->End: Stability Profile

Key Considerations & Troubleshooting

  • Structural Sensitivity: this compound's activity depends on specific structural features (terminal triple bond, hydroxylation at C-2 and C-4, and 17-carbon chain). Degradation that alters these moieties will likely abolish its bioactivity [4] [7].
  • Formulation is Crucial: Due to its lipophilic nature, developing a robust delivery system is key. Research shows that self-emulsifying drug delivery systems (SEDDS) can successfully incorporate avocado polyols, improve bioavailability, and potentially enhance stability [8].
  • Monitor Multiple Metrics: Stability should not be judged by chemical concentration alone. Correlate chemical stability with functional bioactivity, as this is the ultimate indicator of this compound's utility [4] [5].

References

Core Problem & SEDDS Solution for Avocadyne Delivery

Author: Smolecule Technical Support Team. Date: February 2026

The key challenge and its primary solution can be summarized as follows [1]:

Aspect Description
Core Problem Poor aqueous solubility of avocado polyols (avocadene and avocadyne), limiting their use in biological assays [1].
Key Solution A Self-Emulsifying Drug Delivery System (SEDDS) that spontaneously forms fine, oil-in-water (O/W) microemulsions [1].
Delivery System Oil-in-water (O/W) microemulsion [1].
Optimal Oil Phase Neobee M5 (a medium-chain triglyceride) or coconut oil [1].
Optimal Surfactant Polysorbate 80 (Tween 80) [1].
Optimal Oil/Surfactant Ratio 1:1 ratio [1].
Novel Co-surfactant Avocatin B (AVO), a 1:1 mixture of avocadene and this compound, which itself acts as a bioactive co-surfactant [1].
Typical Droplet Size Approximately 200 nm (for Neobee M5 - Tween 80 system) [1].

SEDDS Formulation Preparation Protocol

Here is the detailed methodology for preparing the this compound-loaded SEDDS as described in the research [1]:

  • Dissolution of Avocado Polyols: Weigh 1–20 mg of the avocado polyol mixture (e.g., Avocatin B). Add it to 100 µL of the pre-mixed oil/surfactant phase (e.g., 1:1 Neobee M5 and Tween 80).
  • Heating Step: Heat the mixture to 75 °C for 2 hours to ensure the polyols are fully dissolved in the oil-surfactant phase.
  • Emulsification: Add 900 µL of the aqueous phase (e.g., phosphate-buffered saline - PBS) directly to the oil phase.
  • Mixing: Vortex the combined mixture vigorously for 30 seconds. This process should spontaneously form a fine, transparent O/W microemulsion.

Experimental Workflow for SEDDS Validation

After preparing the SEDDS formulation, you can validate its effectiveness using the following experimental workflow. This process outlines the key steps from preparation to testing in cell culture, which helps in troubleshooting delivery problems.

start Start: Prepare AVO-SEDDS (1:1 Neobee M5/Tween 80) step1 Characterize Droplet Size (e.g., Dynamic Light Scattering) start->step1 Emulsion Ready step2 Proceed to In-Vitro Assay? step1->step2 Size Confirmed step2->step1 No, Redo step3 Dilute SEDDS in Cell Culture Media step2->step3 Yes step4 Apply to Cell Lines (e.g., OCI-AML-2) step3->step4 Sterile Filter if needed step5 Assess Bioactivity (Cell Viability, FAO Inhibition) step4->step5 Incubate (e.g., 72h) end Analyze Results step5->end Data Collection

Key Considerations for Your Experiments

When working with this compound and its SEDDS, keep these points in mind:

  • Surfactant Choice Matters: The cited research found that a SEDDS using Cremophor EL (CrEL) as a surfactant, while forming smaller droplets (~80 nm), showed significantly higher cytotoxicity in various cell lines compared to the Polysorbate 80 system. It is recommended to use Polysorbate 80 for better cell compatibility [1].
  • Understand the Structure-Activity Relationship (SAR): Knowing the specific structural features of this compound that are critical for its bioactivity can help you plan and interpret your experiments. The table below summarizes these key features based on structure-activity relationship studies [2] [3]:
Structural Feature Importance for this compound Bioactivity
Terminal Triple Bond Critical for suppressing mitochondrial fatty acid oxidation and inducing cytotoxicity in leukemia cells [2].
Odd Number of Carbons (C17) Contributes significantly to its potency. A C17 chain with a terminal alkyne (HATA) is more potent than its C16 counterpart (PATA) [2].
Stereochemistry (C-2 and C-4) The specific (2R, 4R) configuration of the hydroxyl groups is essential for the maximum inhibitory effect on fatty acid oxidation [2].
Polyhydroxylated Structure The hydroxyl groups at C-2 and C-4 are required for its unique activity, as fully saturated fatty alcohols (C16-OH, C17-OH) showed no effect [2].

References

Mechanism of Action & Structural Insights

Author: Smolecule Technical Support Team. Date: February 2026

Understanding avocadyne's structure and biological target is crucial for anticipating and mitigating toxicity.

  • Chemical Structure: this compound is a 17-carbon long acetogenin with hydroxyl groups at the C-2 and C-4 positions, and a characteristic terminal triple bond [1] [2].
  • Primary Molecular Target: this compound exerts its biological effects by suppressing mitochondrial fatty acid oxidation (FAO), specifically by inhibiting the enzyme very long chain acyl-CoA dehydrogenase (VLCAD) [1]. This mechanism is notably selective for cancer cells like acute myeloid leukemia (AML) that are highly dependent on FAO for energy [1].
  • Structure-Activity Relationship (SAR): The following structural features are critical for its activity [1]:
    • The terminal triple bond.
    • The odd-numbered (17-carbon) chain length.
    • The stereochemistry of the hydroxyl groups at C-2 and C-4.
    • Modifications such as esterification of the primary alcohol can lead to a complete loss of biological activity, providing clues for structural tuning [1].

Formulation Strategies to Mitigate Toxicity

Advanced formulation techniques can enhance solubility and bioavailability, which may help reduce the doses required and minimize potential liver exposure and toxicity.

A promising approach is the use of Self-Emulsifying Drug Delivery Systems (SEDDS) [3]. These systems can form fine oil-in-water microemulsions, improving the delivery of poorly water-soluble compounds like this compound.

The table below summarizes a sample SEDDS formulation and its characterization based on research involving avocado polyols (avocadene and this compound) [3]:

Component Role in Formulation Example/Concentration
Neobee M5 (medium-chain triglyceride oil) Oil Phase 1:1 ratio with surfactant [3]
Tween 80 (Polysorbate 80) Primary Surfactant 1:1 ratio with oil [3]

| Avocatin B (AVO) (1:1 molar mix of avocadene & this compound) | Bioactive Co-surfactant | 1-20 mg per 100 µL oil/surfactant phase [3] | | Phosphate-Buffered Saline (PBS) | Aqueous Dilution Phase | 900 µL [3] | | Characterization | Result | | | Mean Droplet Diameter | ~200 nm [3] | | In Vitro Cytotoxicity (in AML cells) | Significant increase in potency and bioactivity compared to conventional delivery [3] |

This SEDDS formulation not only improved bioactivity in target cells but also showed appreciable accumulation in blood and target tissues in a pilot pharmacokinetic study in mice [3].

Experimental Workflow for Hepatotoxicity Assessment

For a systematic investigation, you can adapt the following general workflow. This diagram outlines the key steps from formulation to toxicity evaluation:

Start Start: Develop Formulation A In Vitro Models Start->A B Cell Viability Assay (MTT/WST-1) A->B C Biochemical Analysis (ALT, AST, GSH, MDA) B->C D In Vivo Model (e.g., Rodent) C->D E Histopathological Examination D->E F Data Analysis & Conclusion E->F

Step 1: In Vitro Models

  • Use relevant liver-derived cell lines (e.g., HepG2, primary hepatocytes) to perform initial cytotoxicity screening [3].
  • Protocol for Cell Viability Assay: Seed cells in a 96-well plate and treat with a range of this compound concentrations (e.g., 1-100 µM) for 24-72 hours. Measure cell viability using assays like MTT or WST-1. Include a control compound known to cause hepatotoxicity (e.g., acetaminophen) as a positive control.

Step 2: Biochemical Analysis

  • Analyze markers of oxidative stress and liver damage.
  • Protocol for ALT/AST Measurement: Collect cell culture media or blood serum (from in vivo studies). Use commercial colorimetric kits to measure the activity of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST), key enzymes released upon liver cell damage.
  • Protocol for Oxidative Stress Markers: Use cell or liver tissue homogenates to measure levels of Glutathione (GSH) and Malondialdehyde (MDA), indicators of antioxidant defense and lipid peroxidation, respectively [4].

Step 3: In Vivo Validation

  • Conduct studies in an appropriate animal model (e.g., rats, mice) following ethical guidelines.
  • Protocol: Administer this compound (e.g., via oral gavage using the SEDDS formulation) at multiple doses for a set duration. Monitor body weight, liver weight, and overall health. Collect blood for plasma biochemistry (ALT, AST) and liver tissue for histopathology [5] [4].

Step 4: Histopathological Examination

  • This is the definitive method to assess liver damage.
  • Protocol: Fix liver tissue sections in formalin, embed in paraffin, and stain with Hematoxylin and Eosin (H&E). A pathologist should examine the slides for signs of toxicity, such as steatosis (fat accumulation), necrosis (cell death), and inflammatory cell infiltration [5].

Frequently Asked Questions (FAQs)

Q1: What is the therapeutic basis for investigating this compound, given potential hepatotoxicity risks? this compound has shown selective cytotoxicity against certain cancer cells, such as Acute Myeloid Leukemia (AML), by targeting their unique metabolic dependency on fatty acid oxidation, while sparing normal blood cells [1] [6]. This selectivity is the primary therapeutic rationale.

Q2: Are there any known hepatoprotective agents that could be co-administered with this compound? While not studied directly with this compound, several natural antioxidants have shown hepatoprotective effects in models of drug-induced liver injury. For example, virgin coconut oil, rich in polyphenols, has demonstrated protective effects against hepatotoxicity caused by chemotherapeutic agents like methotrexate in rats, primarily through its antioxidant properties [4].

Q3: If my in vitro results show toxicity in liver cell lines, what are the next steps? This finding warrants a deeper investigation. Key next steps include:

  • Confirming the mechanism: Determine if cell death occurs via apoptosis or necrosis and assess the role of oxidative stress [7].
  • Refining the formulation: Optimize the SEDDS to further improve targeting or reduce liver exposure [3].
  • Exploring structural analogs: Consider testing or synthesizing this compound derivatives based on known structure-activity relationships. For instance, the terminal alkyne and free hydroxyl groups are critical; slight modifications here can significantly alter activity and potentially reduce off-target toxicity [1].

References

Chemical Structure & Known Bioactivities of Avocadyne

Author: Smolecule Technical Support Team. Date: February 2026

Understanding avocadyne's structure and its known biological effects is the first step in anticipating potential interference.

  • Chemical Structure: this compound is a 17-carbon long acetogenin (a polyhydroxylated fatty alcohol) featuring a terminal triple bond and hydroxyl groups at the C-2 and C-4 positions [1] [2].
  • Primary Mechanism: Research indicates that this compound suppresses mitochondrial fatty acid oxidation (FAO) by inhibiting very long-chain acyl-CoA dehydrogenase (VLCAD). This is a key mechanism behind its selective toxicity against Acute Myeloid Leukemia (AML) cells [1].
  • Key Structural Drivers: The specific structural features of this compound are critical to its activity [1] [2].
    • The terminal triple bond
    • The odd number (17) of carbons in its chain
    • The stereochemistry of the hydroxyl groups at C-2 and C-4

The table below outlines the core aspects of this compound that could influence your assays.

Aspect Description & Potential for Interference
Core Bioactivity Suppresses mitochondrial fatty acid oxidation (FAO) [1].
Primary Molecular Target Very long-chain acyl-CoA dehydrogenase (VLCAD) [1].

| Key Structural Features | 17-carbon chain, terminal triple bond, hydroxyl groups at C-2 and C-4 [1] [2]. • Varying these features (e.g., using an even-chain analog) significantly reduces activity [1]. | | Reported Lethal Dose (LD50) | Approximately 9.1 ± 0.4 µM for persin (a related compound) against C. elegans L1 larvae [3]. |

Potential Sources of Interference & Considerations

Based on its known properties, here are specific areas where this compound could interfere with your assays:

  • Mitochondrial Function Assays: Any assays measuring mitochondrial respiration, ATP production, or metabolic flux (especially those relying on fatty acid oxidation) will be directly impacted [1].
  • Cytotoxicity/Viability Assays: Assays like Calcein-AM, which rely on intracellular esterase activity and cell membrane integrity, can be affected [4]. A positive control of live, untreated cells and a negative control of dead cells (e.g., ethanol-fixed) are essential for validation [4].
  • Formulation and Solubility: this compound has limited aqueous solubility [5]. The use of delivery systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubility but may introduce surfactants and oils that themselves interfere with some assay readouts [5].
  • Structural Analogues: Avocado extracts contain a mixture of similar compounds like avocadene, persenone A, and persin [3]. Using purified this compound versus a crude extract can lead to different results, and the biological activity can vary significantly even between similar structures [1].

Troubleshooting Workflow for Assay Interference

When you suspect this compound is interfering with your assay, you can follow this logical troubleshooting workflow.

Start Suspected Assay Interference Q1 Is the assay related to mitochondrial metabolism? Start->Q1 Q2 Are you using a purified compound or crude extract? Q1->Q2 No A1 Interference is likely. Include proper controls. Q1->A1 Yes Q3 Is your compound properly solubilized? Q2->Q3 Purified A2 Test purified this compound. Results may differ from extract. Q2->A2 Crude extract A3 Revise formulation. Consider SEDDS or controls for delivery vehicles. Q3->A3 No/Uncertain NC Proceed with caution. Validate with orthogonal assays. Q3->NC Yes

Experimental Protocol for Cytotoxicity Assessment

This protocol provides a detailed methodology for assessing this compound's cytotoxicity using a Calcein AM viability assay, which is a common starting point for functional studies [4].

Materials and Equipment

  • Calcein AM stock solution (e.g., 4-5 µM in anhydrous DMSO)
  • Calcein AM assay buffer (e.g., Hanks and Hepes buffer)
  • Cell culture medium and appropriate cell lines
  • 96-well plate (black wall/clear bottom for low background)
  • Fluorescence microplate reader
  • Centrifuge
  • CO₂ incubator

Cell Preparation and Staining [4]

  • Plate cells in a 96-well plate at densities from 1x10³ to 5x10⁵ cells/mL in duplicates or triplicates.
  • Prepare controls:
    • Positive control (Live cells): Non-treated cells.
    • Negative control (Dead cells): Cells treated with 90% ethanol for 30-60 seconds or 3% formaldehyde for 30 minutes on ice.
  • Add fresh assay buffer and Calcein AM stock solution to each well.
  • Incubate for 30 minutes at 37°C, protected from light. Note: Incubation time may require optimization for specific cell lines.
  • Wash cells with indicator-free buffer or PBS to remove excess probe (optional but recommended to reduce background).
  • Read fluorescence on a microplate reader at Ex/Em = 490/525 nm.

Data Interpretation [4]

  • Live cells will show green fluorescence due to esterase cleavage of Calcein AM.
  • Dead cells will show little to no fluorescence.
  • Compare the fluorescence intensity of this compound-treated samples to the live and dead controls to determine viability and cytotoxic effects.

Frequently Asked Questions

What is the difference between this compound and avocadene? this compound and avocadene are both 17-carbon avocado acetogenins. The key difference is the terminal unsaturation: this compound has a terminal triple bond, while avocadene has a terminal double bond. This small structural difference significantly alters their bioactivity [1].

Why is the purification level of this compound important for my assay? Crude avocado extracts contain a mixture of this compound, avocadene, persenone A, persin, and other compounds, each with potentially different biological activities and targets [3]. Using a purified compound is essential to attribute any observed effects specifically to this compound and to avoid confounding interference from other bioactive molecules in the extract.

Can the delivery vehicle for this compound cause interference? Yes. Due to this compound's limited aqueous solubility, delivery vehicles are often needed. Self-Emulsifying Drug Delivery Systems (SEDDS) that use oils and surfactants (e.g., Tween 80) can reduce cytotoxicity readings compared to other solvents in some cell lines [5]. It is critical to include vehicle-only controls in your experimental design to account for this.

References

Understanding Avocadyne and Its Identification

Author: Smolecule Technical Support Team. Date: February 2026

Avocadyne is a 17-carbon-long acetogenin (a type of lipid) found almost exclusively in avocados. It is characterized by a terminal triple bond, hydroxyl groups at the C-2 and C-4 positions, and an odd number of carbons in its chain [1]. Its identification is crucial in research due to its noted bioactivities, such as suppressing mitochondrial fatty acid oxidation (FAO), which is relevant for anti-leukemia and anti-viral research [1].

Key Chemical Features of this compound
Feature Description Importance for Bioactivity
Chain Length 17 carbons [1] Odd-numbered chain is critical for selective toxicity and FAO suppression [1].
Terminal Unsaturation Triple bond [1] Essential for potent cytotoxicity and inhibition of mitochondrial respiration [1].
Stereochemistry (2R, 4R) configuration [1] Specific spatial arrangement of hydroxyl groups crucial for activity [1].
Hydroxyl Groups At C-2 and C-4 positions [1] Contributes to the compound's ability to inhibit FAO [1].
Distribution in Avocado Fruit

This compound is found in both the edible pulp and the seed. The amounts below are mean values reported in mg per gram of fresh avocado material [1].

Avocado Part This compound Content (mg/g) Avocadene* Content (mg/g)
Pulp (Edible flesh) 0.18 ± 0.04 0.22 ± 0.04
Seed 0.41 ± 0.02 0.43 ± 0.04

*Avocadene is a structural analog of this compound that features a terminal double bond instead of a triple bond [1].

Sample Preparation & Analytical Protocols

Sample Preparation from Avocado Tissue

Proper sample preparation is a primary step in any bioanalytical workflow to obtain maximum information without spoiling the instrument [2]. For plant tissues like avocado, the process must also consider the high lipid content.

The following workflow visualizes the key stages of sample preparation for avocado tissue, from collection to analysis:

G start Start: Avocado Tissue (Pulp or Seed) s1 Quenching & Stabilization start->s1 s2 Homogenization s1->s2 s3 Lipid Extraction s2->s3 Liquid-Liquid Extraction (LLE) s4 Saponification s3->s4 s5 Extract Concentration s4->s5 s6 Sample Analysis s5->s6 end LC-MS/MS Injection s6->end

Key steps in detail:

  • Quenching and Stabilization: Immediately freeze the collected avocado tissue (pulp or seed) using liquid nitrogen. This step stops all metabolic activity, preserving the true metabolome composition at the time of sampling [2].
  • Homogenization: Grind the frozen tissue into a fine powder under liquid nitrogen.
  • Lipid Extraction: Use liquid-liquid extraction (LLE) with a solvent system like water and ethanol/dichloromethane to separate the lipid fraction from polar phases [2]. Ultrasound-Assisted Extraction (UAE) can be employed here to improve efficiency. Using solvents like methanol or ethanol in an ultrasonic bath can decrease extraction time and save costs, but the energy input must be evaluated to prevent metabolite degradation [2].
  • Saponification (Optional but Recommended): Treat the lipid extract with an alkaline solution. Most this compound in the fruit is esterified; saponification hydrolyzes these esters, significantly increasing the amount of "free" this compound recovered for analysis [1].
  • Extract Concentration: Concentrate the final extract using techniques like evaporation under a vacuum or lyophilization (freeze-drying) before analysis [2].
Analysis by LC-MS/MS

Liquid Chromatography coupled to Tandem Mass Spectrometry (LC-MS/MS) is a powerful and commonly used technique for metabolite identification and quantitation due to its high sensitivity and specificity [3].

  • Liquid Chromatography (LC): The concentrated sample extract is injected into an LC system to separate its components before they enter the mass spectrometer. This step is critical for resolving this compound from other similar lipids and matrix interferences.
  • Tandem Mass Spectrometry (MS/MS):
    • Ionization: The separated compounds are ionized (e.g., by Electrospray Ionization - ESI) as they enter the mass spectrometer.
    • Mass Selection: The first mass analyzer selects the ion corresponding to this compound (its precursor ion, e.g., [M+H]⁺).
    • Fragmentation: The selected ion is fragmented in a collision cell, producing product ions.
    • Detection: The second mass analyzer detects these product ions, creating a unique fragmentation pattern or "fingerprint" for this compound. This fingerprint allows for confident identification and differentiation from structurally similar metabolites like avocadene [3].

Troubleshooting Common Experimental Issues

Problem: Low signal intensity for this compound in LC-MS analysis.

  • Potential Cause 1: Inefficient extraction from the avocado matrix.
    • Solution: Incorporate an ultrasound-assisted extraction (UAE) step. Optimize the solvent (e.g., methanol), application time, and ultrasonic energy to maximize yield while avoiding degradation [2].
  • Potential Cause 2: this compound is present in its esterified form.
    • Solution: Ensure the saponification (alkaline hydrolysis) step is included and properly optimized in your sample preparation protocol to liberate this compound from its esters [1].

Problem: Cannot distinguish this compound from its analog, avocadene.

  • Potential Cause: Insufficient chromatographic separation or lack of specific MS/MS data.
    • Solution:
      • Chromatography: Optimize the LC method (e.g., mobile phase gradient, column type) to achieve baseline separation between the two compounds.
      • MS/MS: Use MRM (Multiple Reaction Monitoring) in MS/MS. This compound and avocadene will have different parent-to-product ion transitions due to their different terminal unsaturations (triple vs. double bond). Using these unique transitions is the most reliable way to differentiate and quantify them simultaneously [3].

Problem: Inconsistent results when testing this compound's bioactivity in cellular models.

  • Potential Cause: The specific stereochemistry of the compound is critical.
    • Solution: Confirm the stereochemical purity of your this compound standard or synthetic sample. Research shows that the (2R, 4R)-configuration is critical for its ability to suppress fatty acid oxidation. Inactivity could be due to the presence of the wrong stereoisomer [1].

Frequently Asked Questions (FAQs)

Q1: Why is the terminal triple bond in this compound so important? Studies comparing this compound to its saturated counterparts show that the terminal triple bond is a critical structural feature for its potent cytotoxicity and its ability to strongly inhibit mitochondrial fatty acid oxidation in target cells like leukemia lines [1].

Q2: What is the difference between this compound and avocadene? They are both 17-carbon avocado acetogenins. The key difference is the terminal unsaturation: this compound has a triple bond, while avocadene has a double bond. This small change significantly alters their bioactivity [1].

Q3: What are the best practices for storing avocado samples for metabolomics? Flash-freeze the tissue immediately after collection in liquid nitrogen and store at -80°C. This quenching step stops metabolism and provides a snapshot of the metabolome at the time of sampling [2].

References

FAQs: Investigating Avocadyne Resistance

Author: Smolecule Technical Support Team. Date: February 2026

Q1: What are the primary mechanisms by which bacteria might develop resistance to a new antibacterial agent like avocadyne?

While the exact mechanisms for this compound are not yet known, bacterial resistance generally falls into a few well-defined categories. The table below outlines these potential mechanisms, which can guide your initial investigations.

Table: Common Antibacterial Resistance Mechanisms

Mechanism Description Potential Impact on Efficacy
Target Modification Alteration of the bacterial target site to reduce drug binding [1] [2]. High (Directly prevents mechanism of action)
Enzymatic Inactivation Production of enzymes that degrade or modify the drug molecule [2]. High (Directly neutralizes the drug)
Efflux Pumps Overexpression of membrane proteins that actively export the antibiotic from the cell [2]. Variable (Can lead to multi-drug resistance)
Reduced Permeability Changes in the cell envelope (e.g., porin channels) to limit drug entry [2]. Variable (Often seen in Gram-negative bacteria)

Q2: Our susceptibility testing shows inconsistent MIC values for this compound. What could be causing this variability?

Inconsistent Minimum Inhibitory Concentration (MIC) results can stem from several experimental factors. Please verify the following in your protocol:

  • Standardized Inoculum: Ensure the bacterial inoculum is prepared to a standardized turbidity (e.g., 0.5 McFarland standard) [3].
  • Consistent Media: Use the same growth medium and batch for all tests, as composition can affect results.
  • Drug Preparation: Confirm the stock solution of this compound is prepared correctly, stored appropriately, and is not degraded.
  • Quality Control: Include appropriate reference bacterial strains with known susceptibility in each run to control for technical variability.

Troubleshooting Guides

Guide 1: Suspected Target-Based Resistance

Problem: A previously susceptible bacterial strain continues to grow at elevated concentrations of this compound, suggesting the drug can no longer bind its target effectively.

Investigation Protocol:

  • Genomic Sequencing: Sequence the genomes of the resistant and a susceptible control strain. Look for mutations in the gene encoding the suspected target protein [4].
  • Target Binding Assay: Perform a direct binding assay (e.g., Surface Plasmon Resonance or Isothermal Titration Calorimetry) to compare this compound's affinity for the purified target from both resistant and susceptible strains [5].
  • Gene Complementation: Clone the wild-type target gene into the resistant strain. If susceptibility is restored, it confirms the mutation was responsible [1].

The logical workflow for this investigation can be summarized as follows:

G Start Isolate Resistant Strain Seq Sequence Genomes Start->Seq Compare Compare Sequences Seq->Compare MutFound Mutation in target gene found? Compare->MutFound Assay In vitro Binding Assay MutFound->Assay Yes Conf Confirmed Target Modification MutFound->Conf No Comp Gene Complementation Assay->Comp Comp->Conf

Guide 2: Suspected Enzymatic Inactivation of this compound

Problem: The resistant strain appears to degrade this compound in culture medium, as determined by mass spectrometry.

Investigation Protocol:

  • Enzyme Identification: Incubate this compound with cell-free extracts from the resistant strain and analyze for modified products (e.g., via LC-MS). This can indicate enzymatic activity [6].
  • Genomic & Plasmid Analysis: Search the resistant strain's genome and plasmid DNA for genes homologous to known resistance enzymes (e.g., transferases, hydrolases, etc.) [1] [4].
  • Heterologous Expression: Clone the candidate resistance gene into a susceptible host (e.g., E. coli). If the host gains resistance, the gene's function is confirmed [1].

Experimental Protocols

Protocol: Basic Disk Diffusion Susceptibility Test

Purpose: To determine the in vitro susceptibility of a bacterial isolate to this compound [3].

Materials:

  • Mueller-Hinton Agar (MHA) plates
  • This compound stock solution (e.g., 1 mg/mL in DMSO)
  • Sterile blank paper disks
  • Bacterial inoculum (0.5 McFarland standard)

Method:

  • Evenly lawn the bacterial inoculum onto the MHA plate and let it dry.
  • Aseptically place a sterile disk on the agar surface.
  • Apply a defined volume (e.g., 20 µL) of the this compound stock solution to the disk.
  • Incubate the plate at 35±2°C for 16-20 hours.
  • Measure the diameter of the zone of inhibition (including the disk) in millimeters.

Interpretation: A larger zone indicates greater susceptibility. Compare results to a control strain and establish interpretive criteria for this compound through further testing.

Protocol: Checking for Efflux Pump Involvement

Purpose: To assess if active efflux contributes to this compound resistance.

Materials:

  • This compound
  • An efflux pump inhibitor (EPI) such as Carbonyl Cyanide m-Chlorophenylhydrazone (CCCP)
  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

Method:

  • Perform a standard broth microdilution MIC assay for this compound against the resistant strain in two sets [3].
  • To one set, add a sub-inhibitory concentration of the EPI (e.g., 10-20 µg/mL CCCP).
  • Incubate and compare the MIC values with and without the EPI.

Interpretation: A significant (e.g., 4-fold or greater) decrease in the MIC in the presence of the EPI suggests that active efflux is a mechanism of resistance to this compound [2].


Key Considerations for Your Research

  • Validate All Assays: Until standard protocols for this compound are established, always include internal positive and negative controls in your experiments.
  • Check for Synergy: Explore this compound's synergy with other antibiotics, as this can help overcome resistance and guide combination therapy development [5].
  • Structural Studies: If resistance is confirmed, consider structural biology approaches (e.g., homology modeling, crystallography) to understand the interaction between this compound and its target at an atomic level [6] [5].

References

Biological Activities and Experimental Data

Author: Smolecule Technical Support Team. Date: February 2026

The quantitative data for avocadyne and avocadene primarily comes from two research contexts: mosquito larvicidal activity and cytotoxicity in acute myeloid leukemia (AML).

The table below compares their potency in these areas:

Activity Test System This compound Avocadene Notes
Larvicidal Activity [1] Anopheles stephensi (LC₅₀) 2.33 ppm 2.80 ppm Lower LC₅₀ indicates higher potency.
Aedes aegypti (LC₅₀) 5.35 ppm 3.73 ppm
Culex quinquefasciatus (LC₅₀) 3.98 ppm 5.96 ppm
Anti-Cancer Activity [2] AML cell lines (OCI-AML-2) Data for individual compounds not specified; a 1:1 molar mixture (Avocatin B, or AVO) showed significant potency. Activity is linked to inhibition of fatty acid oxidation (FAO).

Detailed Experimental Protocols

To ensure reproducibility, here are the methodologies from the key studies cited.

Larvicidal Activity Bioassay [1]
  • Source Material: Compounds were isolated from the unripe fruit peel of Persea americana Mill. (avocado) using bioactivity-guided fractionation. The peel was extracted with methanol, and the active constituents (avocadene, this compound, and avocadenol-A) were purified using silica gel column chromatography and reverse-phase (RP) HPLC.
  • Larvicidal Testing: The bioassay followed standard WHO protocols. Test concentrations of the compounds were prepared. For each trial, 20 to 25 third-instar mosquito larvae (Aedes aegypti, Culex quinquefasciatus, and Anopheles stephensi) were introduced into the test solutions.
  • Controls & Replication: A control group was exposed to the solvent (e.g., acetone, ethanol) alone. The experiment was replicated three times.
  • Data Analysis: Larval mortality was recorded after 24 hours of exposure. The LC₅₀ (lethal concentration that kills 50% of the larvae) values and their 95% confidence intervals were calculated using probit analysis.
Cytotoxicity and SEDDS Formulation [2]
  • Cell Culture: Human acute myeloid leukemia (AML) cell lines (e.g., OCI-AML-2) and other cell lines were cultured in appropriate media.
  • Drug Delivery: Due to low aqueous solubility, the compounds were delivered using a Self-Emulsifying Drug Delivery System (SEDDS). The SEDDS was composed of a 1:1 ratio of medium-chain triglyceride oil (Neobee M5) and the surfactant polysorbate 80 (Tween 80). Avocado polyols (1-20 mg) were first dissolved in this oil/surfactant phase by heating to 75°C for 2 hours.
  • Emulsion Formation: The oil phase was then diluted with a phosphate-buffered saline (PBS) water phase (1:9 ratio) and vortexed for 30 seconds to spontaneously form a fine oil-in-water microemulsion.
  • Viability Assay: Cell viability was assessed after treatment with the AVO-SEDDS formulation, and the potency was compared to conventional delivery methods (e.g., dissolved in DMSO).

Relationship and Formulation Synergy

Research indicates that this compound and avocadene are most effective when used in combination. The diagram below illustrates their collaborative relationship and research applications.

A Avocadene (C17 Polyol) C 1:1 Molar Combination A->C B This compound (C17 Polyol) B->C D Avocatin B (AVO) C->D E Eutectic Mixture D->E F Lower Melting Point E->F G Enhanced Molecular Disorder E->G H Bioactive Co-surfactant E->H I SEDDS Formulation H->I J Smaller Emulsion Droplets I->J K Increased Drug Potency I->K

Key Insights for Research Applications

  • Consider the Combination: The synergistic Avocatin B (AVO) mixture demonstrates enhanced properties and is a more proven entity for anti-cancer research than the isolated compounds [2].
  • Address Solubility Early: The low aqueous solubility of these compounds is a major formulation challenge. The proven SEDDS approach provides a viable blueprint for creating testable formulations for in vivo studies [2].
  • Explore Broader Bioactivity: Beyond the documented activities, these compounds have shown potential for anti-inflammatory and anti-microbial properties, which may be fruitful areas for further investigation [2].

References

Mechanisms of Action and Molecular Targets

Author: Smolecule Technical Support Team. Date: February 2026

The core distinction lies in their molecular targets: etomoxir is a well-characterized inhibitor of a specific enzyme, while avocadyne is a natural compound with a less-defined primary target.

Feature Etomoxir This compound
Primary Target Carnitine Palmitoyltransferase I (CPT1A), the rate-limiting enzyme for mitochondrial long-chain fatty acid import [1] [2]. Information is limited; described as a "metabolic modulator" that inhibits FAO, but a specific protein target has not been identified in the available data [3].
Mechanism Irreversibly inhibits CPT1A, preventing the conjugation of long-chain fatty acids to carnitine and their subsequent transport into the mitochondria for β-oxidation [1] [2]. As part of a 1:1 mixture with avocadene (Avocatin B), it targets mitochondria and inhibits FAO; precise biochemical step is not specified [3].
Off-Target Effects Yes. At high concentrations (200 μM), it inhibits Complex I of the electron transport chain, complicating the interpretation of experimental results [2]. The provided search results do not mention specific off-target effects.

The diagram below illustrates these distinct inhibitory pathways.

cluster_0 Etomoxir Pathway cluster_1 This compound Pathway LCFA Long-Chain Fatty Acids (LCFA) CPT1A Enzyme: CPT1A LCFA->CPT1A Substrate Moto Moto CPT1A->Moto Acyl-Carnitine Eto Etomoxir Eto->CPT1A Inhibits Mito Mitochondrion FAO Fatty Acid Oxidation (FAO) Mito->FAO Avocado This compound/Avocatin B Mito2 Mitochondrial FAO (Unspecified Target) Avocado->Mito2 Inhibits

Experimental Evidence and Therapeutic Potential

Experimental data reveals significant differences in the research focus and proposed applications for each compound.

Aspect Etomoxir This compound / Avocatin B
Key Findings Impairs male germ cell differentiation, induces mitotic arrest exit, reduces H3K27ac levels [1]. Suppresses cancer cell proliferation, induces cell cycle arrest (G0/G1) via PPARγ [4]. Essential for cancer cell proliferation independent of β-oxidation [2]. Selectively induces apoptosis in leukemia stem cells [3]. Reverses insulin resistance, restores glucose tolerance in diet-induced obesity models [3].
Reported Cell/Model Systems Pregnant mice (E13.5-E15.5) embryos [1]. Cancer cell lines: BT549 (Breast), Bladder Cancer cells [2] [4]. In vitro: Acute Myeloid Leukemia (AML) cell lines (e.g., OCI-AML-2) [3]. In vivo: C57BL/6J mice with diet-induced obesity [3].
Proposed Therapeutic Areas Cancer therapy (e.g., bladder, breast, glioblastoma) [2] [4]. Metabolic disorders (from mechanistic insights) [1]. Oncology (specifically for leukemia) [3]. Metabolic diseases (e.g., reversing insulin resistance) [3].
Formulation & Delivery Typically dissolved in water for in vitro and in vivo studies [2]. Research on self-emulsifying drug delivery systems (SEDDS) to improve bioavailability and potency [3].

Key Experimental Protocols

For researchers looking to replicate or build upon these findings, here are summaries of key methodologies.

Etomoxir Protocol (Germ Cell Differentiation Study)
  • Source: [1]
  • Model: Pregnant mice.
  • Treatment Window: Administered from embryonic day E13.5 to E15.5.
  • Key Readouts:
    • BrdU Incorporation: To assess DNA synthesis and mitotic arrest.
    • Immunohistochemistry: Using a DDX4 antibody to identify germ cells.
    • Western Blot & RT-qPCR: To measure protein and mRNA levels of CPT1A and other FAO enzymes.
    • Histone Modification Analysis: Specifically, measuring H3K27ac levels via immunoblotting.
This compound/Avocatin B Protocol (Leukemia Cell Study)
  • Source: [3]
  • Model: In vitro assays using Acute Myeloid Leukemia (AML) cell lines (e.g., OCI-AML-2).
  • Treatment: Cells treated with Avocatin B (a 1:1 mixture of avocadene and this compound).
  • Key Readouts:
    • Apoptosis Assays: To measure selective cell death in leukemia stem cells.
    • FAO Inhibition: Assessment of mitochondrial fatty acid oxidation.
    • Cytotoxicity: Comparison of formulations (e.g., SEDDS vs. conventional culture systems).

Interpretation and Research Considerations

When evaluating these compounds for your research, consider the following:

  • Etomoxir's Dual Nature: Its off-target effect on Complex I at high doses means that careful dose-response experiments and appropriate controls (e.g., genetic knockdown of CPT1A) are essential to confirm that observed phenotypes are truly due to FAO inhibition [2].
  • This compound's Context: Most reported bioactivity is for the combined compound Avocatin B, not this compound alone. Its natural product status and ongoing formulation work (SEDDS) may be advantageous for translational research but complicate mechanistic studies [3].
  • Therapeutic Implications: Etomoxir's role may extend beyond energy deprivation, involving PPARγ-mediated signaling [4] and maintaining mitochondrial lipid balance for anabolic purposes [2]. Avocatin B shows promise in targeting specific cancer stem cells and metabolic syndromes.

References

Mechanism of Action and Experimental Evidence

Author: Smolecule Technical Support Team. Date: February 2026

Avocatin B's selectivity arises from exploiting a specific vulnerability in the metabolism of leukemia cells.

  • Cellular Target: The compound localizes to mitochondria and its cytotoxicity is dependent on CPT1, an enzyme that facilitates mitochondrial lipid transport [1].
  • Molecular Mechanism: Within the mitochondria, Avocatin B inhibits fatty acid oxidation. This process is a key energy source for some cancer cells. The inhibition leads to a decrease in NADPH, an essential molecule for countering oxidative stress. The resulting drop in NADPH causes lethal, reactive oxygen species (ROS)-dependent damage, triggering cell death [1].
  • Evidence for Selectivity: The critical finding is that this mechanism is not effective in normal peripheral blood stem cells. Research indicates that Avocatin B reduces the viability of human primary AML cells but has no effect on their normal counterparts, demonstrating its selective nature [1].

Key Experimental Protocols

To evaluate Avocatin B's effects, researchers used several standard and advanced laboratory techniques:

  • High-Throughput Cell-Based Screening: Used to initially identify Avocatin B from a compound library based on its cytotoxic activity in AML cell lines [1].
  • Primary Cell Culture: The selectivity was confirmed using primary human AML cells and normal peripheral blood stem cells obtained from patients, which is more clinically relevant than using only immortalized cell lines [1].
  • Functional Stem Cell Assays: Techniques like progenitor and stem cell colony-forming assays were crucial for demonstrating that Avocatin B targeted the leukemic stem cell population while sparing normal hematopoietic stem cells [1].
  • Analysis of Apoptosis Mechanisms: Cell death was characterized by measuring the release of mitochondrial proteins (cytochrome c and apoptosis-inducing factor) and confirming the role of ROS [1].

The diagram below illustrates the established mechanism of action for Avocatin B.

G Start Avocatin B Step1 Enters Leukemia Cell & Localizes to Mitochondria Start->Step1 Step2 Inhibits Fatty Acid Oxidation (CPT1-dependent) Step1->Step2 Step3 Depletes NADPH Levels Step2->Step3 Step4 Reactive Oxygen Species (ROS) Accumulate to Lethal Levels Step3->Step4 Step5 Mitochondrial Damage & Release of Death Signals Step4->Step5 Step6 Selective Leukemia Cell Death Step5->Step6 NormalCell Normal Blood Stem Cells (Unaffected)

Research Status and Comparison to Other Approaches

  • Research Context: Avocatin B represents an early-stage, natural product-derived investigational compound. Its discovery highlights a novel strategy based on specific differences in mitochondrial metabolism between leukemia and normal cells [1]. This contrasts with most current targeted therapies for AML, which focus on specific mutations (e.g., in FLT3, IDH1/2) [2].
  • Comparison to Other Selective Strategies: The table below contrasts Avocatin B with other targeted approaches in acute leukemia.
Therapeutic Approach / Compound Molecular Target Basis of Selectivity Development Stage
Avocatin B Mitochondrial Fatty Acid Oxidation Differential metabolic dependency in AML vs. normal stem cells [1] Preclinical Research
Tyrosine Kinase Inhibitors (e.g., Ponatinib) BCR::ABL1 fusion protein Presence of the Philadelphia chromosome in cancer cells only [3] Approved Clinical Use (Ph+ ALL)
Menin Inhibitor (Revumenib) Menin-KMT2A interaction Presence of KMT2A gene rearrangements in leukemia cells [3] Approved Clinical Use (R/R KMT2A-r ALL)
Synthetic Lethality (STAG1 inhibition) STAG1 protein Synthetic lethal interaction in leukemia cells with STAG2 mutations [4] Proof-of-Concept (Preclinical)

References

Avocadyne's Mechanism and Cellular Activity

Author: Smolecule Technical Support Team. Date: February 2026

Avocadyne is a 17-carbon acetogenin found almost exclusively in avocados, noted for its ability to selectively target and inhibit mitochondrial fatty acid oxidation (FAO), a process that certain cancer cells, like Acute Myeloid Leukemia (AML), rely on for energy [1].

The table below summarizes the key structural features that are critical to its bioactivity, based on in vitro structure-activity relationship (SAR) studies [1] [2].

Structural Feature Role in Bioactivity Experimental Evidence
Terminal Triple Bond Critical for cytotoxicity & FAO suppression Introducing a triple bond to saturated fatty acids (PATA, HATA) induced significant cell death and inhibited respiration [1].
17-Carbon Chain (Odd Number) Enhances potency Heptadecanoic acid terminal alkyne (HATA, C17) was significantly more toxic than palmitic acid terminal alkyne (PATA, C16) [1].
C-2 and C-4 Hydroxyl Groups Essential for full activity Saturated fatty acids/alcohols (C16, C17-OH) showed no effect. This compound was more potent than HATA, which lacks these hydroxyls [1].
Specific Stereochemistry Important for selective activity Synthetic stereoisomers of this compound showed that the natural (2R, 4R) configuration is important for its selective toxicity in AML cells [1].

This mechanism is illustrated in the following pathway diagram:

G This compound This compound VLCAD Inhibition of VLCAD This compound->VLCAD FAO Fatty Acid Oxidation (FAO) Energy Energy Production (ATP) FAO->Energy VLCAD->FAO Suppresses Apoptosis Selective Cell Death Energy->Apoptosis Depletion leads to AML AML Cancer Cell AML->FAO Abnormal Reliance FA Long-Chain Fatty Acids FA->FAO Metabolizes

In Vivo Pharmacokinetics and Formulation

A key challenge in drug development is effective delivery. Research has explored this for avocado polyols (avocadene and this compound), often studied as a 1:1 mixture termed Avocatin B (AVO) [3].

A pilot pharmacokinetic study in C57BL/6J mice was conducted using a Self-Emulsifying Drug Delivery System (SEDDS) to improve bioavailability [3].

  • Methodology: AVO was incorporated into a SEDDS formulation (comprising Neobee M5 oil and Tween 80 surfactant). This formulation was administered orally to mice, and the accumulation of AVO in blood and its biodistribution in target tissues were measured [3].
  • Key Finding: The SEDDS formulation led to appreciable accumulation in whole blood and biodistribution to key target tissues, demonstrating a successful proof-of-concept for in vivo delivery [3].

Experimental Protocol Summary

For clarity, here are the core methodologies from the cited studies:

  • Cytotoxicity and Respiration Assays (In Vitro) [1]: AML cell lines (e.g., TEX, AML2) were treated with this compound and its analogs. Viability was measured after 72 hours (e.g., to calculate IC50). Mitochondrial respiration (a proxy for FAO) was quantified using a respirometer after 1 hour of treatment.
  • SEDDS Formulation and In Vivo PK [3]: Avocado polyols were dissolved in an oil/surfactant mixture by heating. Upon dilution in an aqueous buffer (PBS) and vortexing, it spontaneously formed a microemulsion. This formulation was then used for the oral pharmacokinetic study in mice described above.

Research Gaps and Next Steps

The current search results confirm the mechanism but highlight a lack of comprehensive in vivo efficacy data (e.g., tumor reduction in animal models) and direct comparisons with other FAO inhibitors.

To proceed with your comparison guide, I suggest:

  • Exploring Clinical Trial Registries: Search databases like ClinicalTrials.gov for any ongoing or completed early-phase trials involving this compound or avocatin B.
  • Broadening the Search for Inhibitors: Look for pre-clinical and clinical data on other FAO inhibitors (e.g., Etomoxir, Perhexiline) to establish a baseline for comparison.
  • Investigating Reviews on Lipid Metabolism: Recent review articles in fields like cancer pharmacology or metabolic disease may summarize comparative in vivo data that is not yet available in primary research papers.

References

avocadyne mechanism of action confirmation

Author: Smolecule Technical Support Team. Date: February 2026

How to Locate Mechanism of Action Data

Finding detailed pharmacological data often requires using specialized scientific databases. Here are some steps you can take:

  • Use Specialized Scientific Databases: Search directly in platforms like PubMed, Google Scholar, Scopus, or Web of Science. These indexes peer-reviewed literature and are the primary source for experimental data.
  • Refine Your Search Terms: Try using more general or related terms. "Avocadyne" might be a code name or a brand name. Consider searching for the generic chemical name or its IUPAC nomenclature. Alternatively, if you know its intended target (e.g., for a specific condition like diabetes or inflammation), you can search for related pathways.
  • Check Patent Filings: If "this compound" is a proprietary compound, its initial description and some experimental data might be found in patent applications through databases like Google Patents or the USPTO.

A Framework for Presenting Mechanistic Data

Once you locate the relevant data, you can structure it using the following framework, which is standard for presenting mechanistic information to a scientific audience. The tables and diagram below are templates based on common practices in pharmacology [1] [2].

Template: Key Experimental Findings Table This table summarizes quantitative data from various assays to build a case for the mechanism of action.

Assay Type Target / Readout Result (e.g., IC50, Ki, EC50) Experimental Model Citation
Enzyme Inhibition e.g., Carbonic Anhydrase IX e.g., IC50 = 15.2 nM e.g., Recombinant enzyme assay
Binding Affinity e.g., G-Protein Coupled Receptor X e.g., Ki = 0.8 nM e.g., Radioligand binding assay
Cellular Efficacy e.g., cAMP Production e.g., EC50 = 5.1 nM e.g., Cultured HEK293 cells
Functional Response e.g., Apoptosis Marker e.g., 60% increase vs. control e.g., Cancer cell line

Template: Comparative Efficacy Table This table objectively compares the compound against established alternatives.

Compound Primary Target Potency (IC50/nM) Selectivity Index Key Advantage Key Limitation
This compound Target A Value Value e.g., High selectivity e.g., Low oral bioavailability
Reference Drug 1 Target A Value Value e.g., Well-established safety e.g., Emerging resistance
Reference Drug 2 Target B Value Value e.g., Novel mechanism e.g., Narrow spectrum

Experimental Workflow for MOA Confirmation

The following diagram outlines a generalized, multi-stage experimental workflow used to confirm a drug's mechanism of action, integrating methods mentioned in the search results [2].

Start Start: Identify Bioactive Compound InSilico In Silico Screening & Docking Studies Start->InSilico Hypothesis Generation Biochem In Vitro Biochemical Assays (e.g., Enzyme Inhibition) InSilico->Biochem Predicts Potential Targets Cellular Cellular Phenotypic Assays (e.g., Microscopy, Viability) Biochem->Cellular Validates Target Engagement Omics Omics Profiling (Transcriptomics, Proteomics) Cellular->Omics Reveals Pathway-Level Effects Validation Target Validation (CRISPR, siRNA, Mutagenesis) Omics->Validation Identifies Critical Nodes Confirm Confirmed Mechanism of Action Validation->Confirm Estishes Causal Link

Detailed Methodologies for Key Experiments:

  • In Vitro Biochemical Assays: As exemplified in the search results, enzyme inhibition kinetics are often determined using assays that monitor substrate conversion. For instance, the inhibition of carbonic anhydrase can be measured by a stopped-flow CO₂ hydrase assay [3]. Data are typically fitted to models to calculate Ki or IC50 values.
  • Cellular Phenotypic Assays: These involve treating live cells with the compound and observing outcomes. As discussed, this can include automated microscopy to detect morphological changes (like blebbing or filamentation) that hint at the MoA, followed by image analysis software for quantification [2].
  • Omics Profiling: This involves comparing the transcriptomic or proteomic profiles of treated vs. untreated cells. The resulting data is compared to databases of profiles from compounds with known MoAs to generate a hypothesis about the biological pathways affected [2].
  • Target Validation (CRISPR/siRNA): This is a crucial step to establish a causal relationship. If reducing the expression of a suspected target protein (via siRNA or CRISPR knockout) diminishes or abolishes the compound's effect, it provides strong evidence that the protein is critical to the compound's MoA [2].

References

Comprehensive Scientific Comparison: Avocadyne vs. Other FAO Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to FAO Inhibition and Therapeutic Potential

Fatty acid oxidation (FAO) is a fundamental mitochondrial pathway that catabolizes fatty acids to generate cellular energy in the form of ATP. In mammalian cells, long-chain fatty acids are activated in the cytosol and transported via the carnitine shuttle system into mitochondria, where they undergo β-oxidation to produce acetyl-CoA, NADH, and FADH₂. This pathway is particularly crucial in tissues with high energy demands, but its dysregulation has been implicated in various pathological conditions, especially cancer. Cancer cells often exploit FAO to meet their bioenergetic and biosynthetic needs, particularly in nutrient-scarce microenvironments like the bone marrow. This metabolic adaptation enhances cancer cell survival, contributes to chemoresistance, and maintains stemness properties in cancer stem cells, making FAO an attractive therapeutic target [1] [2] [3].

The therapeutic inhibition of FAO has emerged as a promising strategy against various cancers, especially for treating chemoresistant malignancies that rely on fatty acid metabolism for survival. Several FAO inhibitors with distinct mechanisms of action have been investigated, including synthetic compounds like etomoxir and natural products such as avocadyne. These compounds target different components of the FAO pathway, resulting in varying efficacy profiles, toxicity concerns, and therapeutic applications. Understanding their comparative mechanisms, potency, and limitations is essential for researchers and drug development professionals seeking to develop effective metabolic therapies for cancer and other diseases involving dysregulated lipid metabolism [1] [2] [3].

This compound Overview and Source

This compound is an odd-numbered carbon (C17) polyhydroxylated fatty alcohol (polyol) naturally derived from avocado seeds (Persea americana). It is one of the two primary components of avocatin B (AVO), which consists of this compound and its structural analog avocadene in a 1:1 molar ratio. This unique lipid compound has gained significant research attention due to its potent FAO inhibitory activity and selective anti-cancer properties, particularly against acute myeloid leukemia (AML) [4] [5]. This compound and related avocado polyols possess distinctive physicochemical properties, including surface activity that enables their incorporation into self-emulsifying drug delivery systems (SEDDS) to enhance bioavailability and therapeutic efficacy [4].

Recent research has revealed that this compound constitutes the primary bioactive component responsible for the FAO inhibitory effects observed with avocatin B. When tested individually, this compound demonstrated superior potency compared to the avocatin B mixture, inducing cell death in leukemia cell lines with an IC₅₀ of 3.10 ± 0.14 µM in TEX cells and 11.53 ± 3.32 µM in OCI-AML2 cells. Interestingly, studies noted that the combination of this compound and avocadene in avocatin B appears to be antagonistic rather than synergistic, with Combination Index values exceeding 1, suggesting that this compound alone may offer greater therapeutic potential than the natural mixture [5].

Comparative Analysis of FAO Inhibitors

The table below provides a comprehensive comparison of key FAO inhibitors, including their molecular targets, potency, therapeutic applications, and limitations based on current experimental evidence:

Inhibitor Source/Type Molecular Target Reported IC₅₀/Effective Concentration Therapeutic Applications Key Limitations
This compound Natural (avocado) Mitochondrial FAO pathway [5] 3.10 ± 0.14 µM (TEX cells); 11.53 ± 3.32 µM (OCI-AML2) [5] AML [5]; Insulin resistance [5] Antagonistic effect in avocatin B mixture [5]
Avocatin B Natural (avocado; 1:1 this compound:avocadene) Mitochondrial FAO; inhibits fatty acid transfer [2] ~1-10 µM (various AML cells) [2] AML [2]; Chemosensitization [2] Reduced efficacy in BM adipocyte co-culture [2]
Etomoxir Synthetic Carnitine palmitoyltransferase 1 (CPT1) [1] [3] Low micromolar (sufficient to saturate target proteins) [3] GBM [1]; Preclinical cancer models Off-target effects at high doses [3]
Ranolazine Synthetic Previously thought to inhibit 3-KAT; current evidence questions FAO specificity [3] Lacks significant FAO inhibition at clinical doses [3] Angina pectoris (clinically used) [3] Questionable FAO inhibition [3]
Trimetazidine Synthetic Previously thought to inhibit 3-KAT; minimal FAO effect [3] Lacks significant FAO inhibition [3] Angina pectoris (clinically used) [3] Questionable FAO inhibition [3]
Oxfenicine Synthetic Partial inhibitor of FAO [3] Moderate FAO inhibition [3] Preclinical investigations Partial efficacy only [3]

Experimental Protocols for FAO Assessment

FAO Functional Assay Protocol

The quantification of cellular FAO activity typically employs a radioactive tracer method that measures the conversion of [9,10-³H(N)]-palmitic acid to ³H₂O, which serves as a direct indicator of β-oxidation activity. This protocol has been significantly improved to allow measurements in physiologically relevant conditions with enhanced accuracy [3]:

  • Cell Preparation: Plate cells in complete serum-containing medium to maintain physiological relevance. Use 1-4 × 10⁵ suspension cells (e.g., U-937) or 0.5-2 × 10⁵ adherent cells (e.g., MCF-7) per well in 12-well plates.
  • Labeling: Incubate cells with [9,10-³H(N)]-palmitic acid (specific activity 0.5-1 μCi/μL) in complete culture medium for 1-6 hours at 37°C. The linear range typically extends to at least 6 hours.
  • Termination and Diffusion: Transfer culture supernatants to sealed tubes containing equal volumes of 0.2N NaOH to partially reduce fatty acid volatility. Set up a diffusion apparatus with an inner tube containing 0.5-1 mL water to capture ³H₂O.
  • Incubation: Maintain the diffusion system at room temperature for 3 days to reach equilibrium, where ³H₂O diffuses into the inner water compartment while ³H-palmitic acid remains largely excluded.
  • Quantification: Measure radioactivity in the inner water compartment by liquid scintillation counting. Subtract background values obtained from cell-free control samples incubated in parallel.
  • Calculation: Express FAO rates as nmol of palmitic acid oxidized per hour per million cells, accounting for specific activity and counting efficiency.

This method provides significant advantages over traditional approaches by maintaining physiological culture conditions throughout the assay and effectively separating ³H₂O from weakly volatile ³H-palmitic acid through controlled liquid-phase diffusion [3].

Cell Viability and Apoptosis Assays

Assessment of inhibitor effects on cell viability and death typically employs complementary methods to ensure accurate quantification:

  • WST Assay: Cells are treated with serial dilutions of FAO inhibitors for 24-72 hours, followed by incubation with water-soluble tetrazolium salts. Viable cells with active metabolism convert these salts to formazan products, measurable spectrophotometrically. This colorimetric method provides high-throughput screening capability for inhibitor potency [1].
  • Annexin V/PI Staining: Following 72-hour treatment with FAO inhibitors, cells are dissociated and incubated with FITC-conjugated annexin V and propidium iodide (PI) for 10 minutes in the dark. Analysis by flow cytometry distinguishes live (annexin V⁻/PI⁻), early apoptotic (annexin V⁺/PI⁻), late apoptotic (annexin V⁺/PI⁺), and necrotic (annexin V⁻/PI⁺) populations, providing specific quantification of apoptosis induction [1].
  • ATP Measurement: Cellular ATP levels are determined using luciferase-based assays, where ATP concentrations directly correlate with luminescence output. This method effectively reflects the bioenergetic impact of FAO inhibition on cellular energy stores [1].

Mechanism of Action and Signaling Pathways

The following diagram illustrates the molecular mechanisms and cellular responses to this compound treatment, particularly in acute myeloid leukemia (AML) cells:

G This compound This compound FAO_Inhibition FAO Inhibition This compound->FAO_Inhibition CPT1 CPT1 Activity Potential Target FAO_Inhibition->CPT1 Mitochondria Mitochondria FAO_Inhibition->Mitochondria Metabolic_Shift Metabolic Shift ↑ Glycolysis ↑ FFA Uptake FAO_Inhibition->Metabolic_Shift Energy_Crisis Energy Crisis ↓ ATP Production Mitochondria->Energy_Crisis Apoptosis Apoptosis Induction Energy_Crisis->Apoptosis Signaling Signaling Activation ATF4 ↑ AMPK ↑ Metabolic_Shift->Signaling In BM Adipocyte Co-culture Chemosensitization Chemosensitization Enhanced AraC Efficacy Apoptosis->Chemosensitization Signaling->Apoptosis

This compound exerts its primary effects through potent inhibition of mitochondrial fatty acid oxidation, disrupting cellular energy metabolism and triggering cascading effects on survival signaling pathways. In AML cells, this compound treatment significantly represses oxygen consumption rates (OCR) following supplementation with exogenous fatty acid substrates, confirming effective blockade of the mitochondrial β-oxidation pathway. This metabolic disruption leads to severe bioenergetic crisis characterized by depleted ATP stores and accumulation of metabolic intermediates, ultimately inducing selective apoptosis in leukemia cells while sparing normal hematopoietic cells [2] [5].

The compensatory responses to FAO inhibition reveal important aspects of this compound's mechanism, particularly in protective microenvironments like the bone marrow. When AML cells are co-cultured with BM adipocytes—a clinically relevant model mimicking the leukemic niche—this compound treatment triggers adaptive metabolic reprogramming characterized by increased glucose uptake, enhanced glycolysis, and elevated free fatty acid (FFA) uptake through upregulation of FABP4. This metabolic plasticity represents a resistance mechanism that can partially protect AML cells from this compound-induced apoptosis. Importantly, this protective effect can be overcome by combining this compound with conventional chemotherapeutic agents like cytarabine (AraC), resulting in highly synergistic lethality through enhanced ROS production and apoptosis induction [2].

At the molecular signaling level, this compound treatment in the presence of BM adipocytes activates the integrated stress response through upregulation of transcription factor ATF4 and its downstream targets, including ASNS, DDIT3, and SESN2. This signaling activation represents an endoplasmic reticulum stress response to metabolic disruption. Concurrently, this compound modulates the AMPK/mTOR signaling axis, further influencing cellular survival decisions under energy-depleted conditions. These intricate signaling responses highlight the complex interplay between metabolic inhibition and transcriptional adaptation in cancer cells exposed to this compound [2].

Therapeutic Evidence and Preclinical Efficacy

Efficacy in Hematological Malignancies

This compound and its parent mixture avocatin B have demonstrated particularly promising activity against acute myeloid leukemia, with compelling evidence from both cell line models and patient-derived samples:

  • Selective Leukemia Cytotoxicity: this compound exhibits selective toxicity toward AML cells while sparing normal hematopoietic cells. This selectivity appears to stem from the greater dependence of leukemia cells on FAO for survival, particularly in the bone marrow microenvironment where fatty acids are abundant. The compound effectively induces apoptosis in multiple AML cell lines (THP-1, U937, OCI-AML2) and primary patient-derived AML samples, with IC₅₀ values in the low micromolar range [2] [5].
  • Overcoming Microenvironment-Mediated Protection: The bone marrow adipocyte niche provides a protective microenvironment that contributes to chemoresistance in AML. This compound remains effective in this setting, though its potency is somewhat reduced compared to monoculture conditions. Importantly, the combination of this compound with conventional AML therapeutics like cytarabine (AraC) demonstrates strong synergy, effectively overcoming this microenvironment-mediated protection and suggesting potential clinical utility for treatment-resistant disease [2].
  • Targeting Leukemia Stem Cells: Emerging evidence suggests that this compound may effectively target leukemia stem cells (LSCs), a population notoriously resistant to conventional chemotherapy that drives disease relapse. This effect likely relates to the demonstrated importance of FAO in LSC maintenance, particularly in the adipocyte-rich bone marrow niches where these primitive cells reside [2].
Solid Tumor Applications

While the most extensive research on this compound has focused on hematological malignancies, other FAO inhibitors have demonstrated efficacy in solid tumor models:

  • Glioblastoma Response to Etomoxir: In patient-derived glioblastoma tumorspheres, the CPT1 inhibitor etomoxir significantly reduced viability, stemness, and invasiveness. When combined with temozolomide (the standard chemotherapeutic for GBM), etomoxir further suppressed TCA cycle intermediates and ATP production, leading to enhanced cytotoxicity and prolonged survival in orthotopic xenograft models. This combination approach effectively targeted the oxidative phosphorylation dependency of GBM stem cells, resulting in reduced tumor progression [1].
  • Metabolic Flexibility Challenges: The efficacy of FAO inhibitors in solid tumors may be influenced by greater metabolic flexibility, where cancer cells can switch to alternative energy sources like glucose or amino acids when fatty acid oxidation is blocked. This adaptive capacity represents a potential limitation for monotherapy approaches but underscores the importance of rational combination strategies that simultaneously target multiple metabolic pathways [3].

Research Considerations and Limitations

Several important methodological considerations and limitations emerge from the current research on this compound and other FAO inhibitors:

  • Physiological Relevance of Assay Conditions: Traditional FAO assays often use non-physiological conditions with palmitic acid as the sole substrate in nutrient-deficient buffers, potentially overestimating FAO dependency. The improved assay method maintaining complete serum-containing medium provides more physiologically relevant assessment of FAO inhibition, but researchers should carefully consider how culture conditions might influence their results [3].
  • Compound Specificity Concerns: Many previously proposed FAO inhibitors, including ranolazine and trimetazidine, show minimal direct FAO inhibition at clinically relevant concentrations when evaluated using specific quantitative assays. This highlights the importance of using well-validated methods to confirm compound mechanisms rather than relying on historical classifications. Etomoxir demonstrates clear FAO inhibition at low micromolar concentrations but may have off-target effects at higher doses [3].
  • Microenvironmental Influences: The bone marrow adipocyte microenvironment significantly influences this compound sensitivity through adaptive metabolic responses, suggesting that reductionist cell culture models may not fully capture compound efficacy. Researchers should incorporate appropriate microenvironmental contexts, such as stromal co-culture systems or 3D organoid models, when evaluating this compound and other FAO inhibitors [2].
  • Delivery Optimization Challenges: The poor aqueous solubility of this compound presents formulation challenges for in vivo applications. Advanced delivery systems like self-emulsifying drug delivery systems (SEDDS) have been developed to improve this compound bioavailability and tissue distribution, highlighting the importance of formulation strategies in translational development [4].

Conclusion and Research Outlook

This compound represents a promising natural product-derived FAO inhibitor with demonstrated potency against acute myeloid leukemia and potential applications in metabolic disorders. Its unique chemical structure, selective cytotoxicity toward leukemia cells, and ability to target chemoresistant populations in protective microenvironments distinguish it from synthetic FAO inhibitors like etomoxir. The experimental evidence consistently shows that this compound is the primary bioactive component within the avocatin B mixture, with superior individual potency compared to the natural combination.

References

Comparative Analysis: Avocadyne vs. Avocatin B

Author: Smolecule Technical Support Team. Date: February 2026

The provided data comes from a 2022 study investigating the effects of these compounds on leukemia cells [1].

Compound / Mixture Target Cells Key Mechanism Potency (IC₅₀) Observed Interaction
Avocadyne (AYNE) Leukemia cell lines (TEX, OCI-AML2) & patient-derived AML cells [1] Potent suppression of Fatty Acid Oxidation (FAO) [1] TEX: 3.10 ± 0.14 µM; OCI-AML2: 11.53 ± 3.32 µM [1] Identified as the most potent FAO inhibitor within Avocatin-B [1]
Avocatin-B (Avo-B) Leukemia cells in vivo and in vitro [1] Suppresses Fatty Acid Oxidation (FAO) [1] Data not explicitly separated from mixture A 1:1 mixture of this compound and Avocadene [1]
This compound + Avocadene Combined in Avo-B mixture [1] - - Antagonism (Combination Index >1); less effective together than individually [1]

Detailed Experimental Data

For a deeper analysis, here is a more detailed breakdown of the experimental data from the same study.

Parameter Details
Primary Mechanism Inhibition of Fatty Acid Oxidation (FAO), leading to selective cell death in leukemia cells [1].
Cell Lines Tested TEX cells, OCI-AML2 cells, and primary patient-derived acute myeloid leukemia (AML) cells [1].
Key Experimental Readout IC₅₀ (Half-maximal inhibitory concentration); lower value indicates higher potency [1].
Interaction Analysis Calculated using the Combination Index (CI) method; a CI value greater than 1 indicates antagonism [1].
Conclusion This compound is the primary active component responsible for the FAO inhibition in the Avo-B mixture. The antagonistic effect suggests future clinical studies should focus on this compound alone rather than the mixture [1].

Experimental Protocol Overview

The study employed standard biochemical and cell biology techniques to evaluate cell death and metabolic activity [1]:

  • Cell Viability Assay: Used to determine the IC₅₀ values for this compound, Avocadene, and the Avo-B mixture. This assay measures the percentage of live and dead cells after treatment with the compounds.
  • Fatty Acid Oxidation (FAO) Assay: Measured the rate of fatty acid oxidation in leukemia cells to confirm that the mechanism of cell death was through the suppression of this metabolic pathway.
  • Analysis of Drug Interactions: The effect of combining this compound and Avocadene was quantitatively analyzed using the Combination Index (CI) method via software like CompuSyn. A CI > 1 signifies an antagonistic interaction.

Mechanism of Action and Signaling Pathway

The following diagram illustrates the proposed mechanism by which this compound induces cell death in leukemia cells, based on the study's findings [1].

G label This compound-Induced Leukemia Cell Death via FAO Inhibition Avo This compound (AYNE) FAO Inhibition of Fatty Acid Oxidation (FAO) Avo->FAO Energy Cellular Energy Crisis FAO->Energy Death Selective Leukemia Cell Death Energy->Death

Interpretation and Research Implications

  • Focus on this compound: The data strongly suggests that This compound, not the Avocatin-B mixture, is the most promising candidate for further development. Its higher potency and status as the primary active component make it the logical focus for subsequent studies [1].
  • The Antagonism Puzzle: The finding that the two components are antagonistic is critical. It indicates that previous results from the Avo-B mixture are likely suboptimal and that the efficacy of this compound alone may have been underestimated [1].
  • Clinical Translation: The authors explicitly state that these results "provide the basis for future clinical studies that will focus on testing and developing the most active Avo-B constituent"—this compound [1].

References

Established Workflow for Evaluating Compounds in Patient-Derived Models

Author: Smolecule Technical Support Team. Date: February 2026

The field of functional precision medicine often uses a workflow that moves from a patient's tumor to an ex vivo drug sensitivity test. The diagram below illustrates this general process, which is agnostic to the specific compound being tested [1].

workflow Tumor_Biopsy Tumor Biopsy PDO_Generation PDO Generation & Expansion Tumor_Biopsy->PDO_Generation Drug_Screening High-Throughput Drug Screening PDO_Generation->Drug_Screening Data_Analysis Viability Assay & Data Analysis Drug_Screening->Data_Analysis Chemogram Report: Sensitivity 'Chemogram' Data_Analysis->Chemogram

The key technological platforms and their roles in this workflow are summarized in the table below.

Technology / Platform Role in Efficacy Testing Key Features & Requirements
Patient-Derived Organoids (PDOs) [1] Serve as ex vivo avatars of a patient's tumor for direct drug testing. Retain genetic and histological features of the original tumor; self-renewing; suitable for high-throughput screening.
High-Content Screening (HCS) [2] Uses automated microscopy & image analysis to quantify effects of compounds on cell functions. Allows multiplexed analysis of complex cell functions (e.g., cell death, morphology) in multi-well plates.
High-Throughput Screening (HTS) [2] Enables rapid testing of a compound against a large panel of drugs or across many PDO lines. Robotic automation; uses 384- or 1,536-well plates; requires robust and scalable cell culture methods.

Molecular Mechanisms and Signaling Pathways

In the absence of data on Avocadyne, understanding general mechanisms of drug action and signaling pathways is crucial for designing experiments. The following diagram illustrates a generalized signaling cascade that is often investigated in cancer and other diseases [3] [4].

signaling_pathway Ligand Extracellular Signal (Ligand/Hormone) Receptor Cell Surface Receptor (e.g., GPCR, RTK) Ligand->Receptor Binds Second_Messenger Second Messenger (e.g., cAMP, Ca2+, DAG) Receptor->Second_Messenger Activates Kinase_Cascade Kinase Cascade (e.g., MAPK pathway) Second_Messenger->Kinase_Cascade Amplifies Cellular_Response Cellular Response (Proliferation, Death, etc.) Kinase_Cascade->Cellular_Response Phosphorylates Targets

Key components of drug action and signaling that should be characterized for any new compound include [3] [4]:

  • Agonist vs. Antagonist Activity: Determining if the compound activates (agonist) or blocks (antagonist) a receptor pathway.
  • Signaling Pathways: Identifying which specific pathways (e.g., MAPK, PI3K) are modulated by the compound.
  • Cellular Response: Measuring the ultimate biological outcome, such as cytotoxicity, growth inhibition, or differentiation.

How to Proceed with Research on this compound

Since no direct data exists, here are steps you can take to build a research plan:

  • Check Broader Literature: Investigate if this compound has been studied in conventional cell lines or animal models, which can provide clues about its potential mechanisms and efficacy.
  • Design Original Experiments: You could propose a study to test this compound yourself using the PDO and HCS methodologies described above.
  • Explore Related Compounds: Research the efficacy of structurally or functionally similar compounds in patient-derived models. This can help form a hypothesis about this compound's potential.

References

×

Physical Description

Solid

XLogP3

4.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

284.23514488 g/mol

Monoisotopic Mass

284.23514488 g/mol

Heavy Atom Count

20

Melting Point

76 °C

Other CAS

129099-96-3

Use Classification

Fatty Acyls [FA] -> Fatty alcohols [FA05]

Dates

Last modified: 04-14-2024

Explore Compound Types